3-Methyltetracosane
Description
Properties
IUPAC Name |
3-methyltetracosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(3)5-2/h25H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIARWXIPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335810 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-52-2 | |
| Record name | 3-methyltetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyltetracosane: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of 3-methyltetracosane, a branched-chain alkane with significance in various scientific fields. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and the analytical methodologies crucial for its characterization. The content herein is structured to offer not just data, but also a foundational understanding of the principles behind the described protocols, ensuring both scientific integrity and practical applicability.
Introduction to 3-Methyltetracosane
3-Methyltetracosane is a saturated hydrocarbon belonging to the class of long-chain branched alkanes. Its molecular formula is C25H52, with a molecular weight of approximately 352.7 g/mol .[1][2] Unlike its linear counterpart, n-tetracosane, the presence of a methyl group on the third carbon atom introduces chirality and subtle yet significant changes in its physical and chemical behavior. These characteristics make it a subject of interest in fields ranging from chemical ecology, where it can act as a semiochemical, to materials science and potentially, as a component in advanced drug delivery systems. This guide will provide an in-depth exploration of its core attributes and the scientific methodologies for its study.
Chemical Structure and Stereochemistry
The fundamental structure of 3-methyltetracosane consists of a 24-carbon chain (tetracosane) with a methyl group branching off at the C-3 position. The systematic IUPAC name for this compound is 3-methyltetracosane.[1][2]
Chirality and Stereoisomers
The carbon atom at the third position (C-3) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a long alkyl chain (C21H43). Consequently, 3-methyltetracosane exists as a pair of enantiomers: (R)-3-methyltetracosane and (S)-3-methyltetracosane. The maximum number of stereoisomers for a molecule is given by the formula 2^n, where 'n' is the number of chiral centers.[3] For 3-methyltetracosane, with one chiral center, there are 2^1 = 2 possible stereoisomers.
The specific stereoisomer can have a profound impact on its biological activity, particularly in systems where chiral recognition is critical, such as in insect chemical communication. The stereoselective synthesis of a specific enantiomer is therefore of significant importance in certain research contexts.
Caption: Chemical structure of 3-Methyltetracosane, with the chiral center at C-3 indicated by an asterisk.
Physicochemical Properties
The physical and chemical properties of 3-methyltetracosane are largely dictated by its long hydrocarbon chain, with the methyl branch introducing slight deviations from the properties of linear alkanes of similar molecular weight.
| Property | Value | Source |
| Molecular Formula | C25H52 | [1][4] |
| Molecular Weight | 352.68 g/mol | [4] |
| IUPAC Name | 3-methyltetracosane | [1][4] |
| CAS Registry Number | 65820-52-2 | [4] |
| Boiling Point (estimated) | 425.88 °C @ 760 mmHg | [5] |
| Melting Point | Not available for 3-methyltetracosane. For comparison, n-tetracosane is 50-52 °C. | [6] |
| logP (o/w) (estimated) | 13.289 | [5] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and chloroform. | Inferred from general alkane properties. |
Synthesis and Purification
The synthesis of 3-methyltetracosane can be approached through several established organometallic routes that allow for the precise construction of the carbon skeleton. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Synthetic Strategy: A Grignard Approach
A common and effective method for the synthesis of branched alkanes is the Grignard reaction. This approach involves the coupling of a Grignard reagent with a suitable electrophile. For 3-methyltetracosane, a plausible retrosynthetic analysis would involve the disconnection at the C3-C4 bond.
Caption: A representative workflow for the synthesis and purification of 3-methyltetracosane.
Experimental Protocol: Grignard Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 2-bromobutane in anhydrous diethyl ether dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed, yielding sec-butylmagnesium bromide.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 1-bromodocosane in anhydrous diethyl ether. Cool the solution in an ice bath. To this, add the prepared sec-butylmagnesium bromide solution dropwise with continuous stirring.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Final Reduction (if necessary): If the coupling reaction results in an unsaturated intermediate, a subsequent hydrogenation step using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would be required to yield the final saturated alkane.
Purification: Column Chromatography
The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be effectively achieved using column chromatography.
Experimental Protocol: Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a nonpolar solvent such as hexane as the mobile phase.[7][8]
-
Sample Loading: The crude product is dissolved in a minimal amount of a nonpolar solvent (e.g., hexane) and carefully loaded onto the top of the silica gel column.[9]
-
Elution: The column is eluted with a nonpolar solvent (e.g., 100% hexane). Since alkanes are nonpolar, they will travel down the column relatively quickly. The polarity of the eluting solvent can be gradually increased if more polar impurities need to be retained on the column.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure 3-methyltetracosane. Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.
Spectroscopic Analysis and Characterization
The unambiguous identification and characterization of 3-methyltetracosane require a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-methyltetracosane. It provides information on both the retention time of the compound, which is related to its boiling point and polarity, and its mass spectrum, which reveals its molecular weight and fragmentation pattern. The analysis of insect cuticular hydrocarbons by GC-MS is a well-established technique.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified 3-methyltetracosane in a volatile organic solvent such as hexane or dichloromethane. The concentration should be in the range of 10-100 µg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 300 °C.[10]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 320 °C and hold for 10-15 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum Fragmentation: The mass spectrum of 3-methyltetracosane will show a molecular ion peak (M+) at m/z 352. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from cleavage at the branch point. Key expected fragments would include losses of methyl (M-15, m/z 337), ethyl (M-29, m/z 323), and larger alkyl fragments. The fragmentation pattern of alkanes typically shows clusters of peaks separated by 14 mass units (CH2 groups).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Experimental Protocol: NMR Sample Preparation
-
Sample Dissolution: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13][14]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shimming: After placing the sample in the spectrometer, the magnetic field homogeneity is optimized through a process called shimming.
Expected NMR Spectra:
-
¹H NMR: The spectrum will show a complex series of overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The methyl protons of the branch will likely appear as a doublet, and the methine proton at the branch point will be a multiplet. The terminal methyl groups of the main chain will appear as a triplet.
-
¹³C NMR: The broadband proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts for alkane carbons typically fall in the range of 10-60 ppm.[15][16] The carbon of the methyl branch and the methine carbon at the branch point will have characteristic chemical shifts that can be predicted and compared to reference data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the types of chemical bonds present in a molecule. For an alkane like 3-methyltetracosane, the spectrum is characterized by C-H and C-C bond vibrations.
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[17]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
Expected FTIR Spectrum:
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.[6]
-
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range correspond to C-H bending (scissoring) vibrations of methylene groups, and a peak around 1375 cm⁻¹ is indicative of a methyl group C-H bend.[18]
Applications and Significance
While 3-methyltetracosane is a relatively simple molecule, its presence and properties are relevant in several scientific domains.
Insect Chemical Ecology
Long-chain branched hydrocarbons are major components of the cuticular hydrocarbon (CHC) profiles of many insect species. These CHCs play a crucial role in preventing desiccation and serve as semiochemicals for communication, including species and nestmate recognition.[10] While specific studies on 3-methyltetracosane as a pheromone are not abundant, the analysis of CHC profiles in various insects often reveals a complex mixture of linear and methyl-branched alkanes. The precise composition and stereochemistry of these branched alkanes can be critical for their biological function.
Potential in Drug Development and Delivery
The hydrophobic nature of long-chain alkanes makes them of interest in the formulation of drug delivery systems, particularly for lipophilic drugs. While not a drug itself, 3-methyltetracosane could be explored as a component of lipid-based drug delivery vehicles such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs and provide controlled release. The branching of the alkyl chain can influence the packing of the lipid matrix, potentially affecting drug loading capacity and release kinetics.
Conclusion
3-Methyltetracosane, a chiral branched-chain alkane, possesses a unique set of properties that distinguish it from its linear counterparts. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the key analytical techniques for its synthesis, purification, and characterization. The methodologies described, from Grignard synthesis to advanced spectroscopic analysis, are foundational for any in-depth research involving this molecule. While its direct applications are still being explored, its role in the complex world of insect chemical communication and its potential as a component in novel drug delivery systems highlight the importance of continued investigation into this and similar long-chain branched alkanes.
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A Senior Application Scientist's Guide to Differentiating n-Tetracosane and 3-Methyltetracosane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkanes, while structurally simple, form the backbone of numerous applications in materials science, cosmetics, and pharmaceuticals. Their physical and chemical properties are exquisitely sensitive to subtle changes in molecular architecture. This guide provides an in-depth technical examination of two such related molecules: n-tetracosane, a linear alkane, and its branched isomer, 3-methyltetracosane. We will dissect their fundamental structural differences, quantify the resulting variations in their physicochemical properties, and provide detailed, field-proven analytical methodologies for their unambiguous differentiation. This document is intended to serve as a practical resource for scientists encountering these and similar long-chain alkanes in their research and development endeavors.
Introduction: The Significance of Molecular Isomerism
N-tetracosane (C₂₄H₅₀) and 3-methyltetracosane (C₂₅H₅₂) are saturated hydrocarbons that differ in their carbon count and, more importantly, their structural arrangement.[1][2][3] N-tetracosane is a straight-chain or linear alkane, whereas 3-methyltetracosane is a branched-chain alkane. This seemingly minor distinction—the presence of a single methyl group off the main chain—has profound consequences for their physical behavior and, therefore, their suitability for specific applications. In drug development, for instance, the hydrophobicity and packing ability of such molecules can influence their role in drug delivery systems or as reference materials in lipid layer studies.[4] Understanding these differences is paramount for precise material characterization and formulation.
Molecular Structure: The Foundation of Divergent Properties
The core difference between these two molecules lies in their carbon skeletons. N-tetracosane consists of 24 carbon atoms linked in a continuous, unbranched chain.[5] In contrast, 3-methyltetracosane has a main chain of 24 carbons with a single methyl group (-CH₃) branching off at the third carbon position.
This structural divergence is visualized in the isomeric relationship diagram below.
Caption: Hierarchical classification of n-tetracosane and 3-methyltetracosane.
Comparative Physicochemical Properties
The introduction of a methyl branch disrupts the efficient packing that is possible with linear alkanes. This disruption directly impacts intermolecular forces (specifically, van der Waals forces), leading to predictable changes in physical properties.
| Property | n-Tetracosane | 3-Methyltetracosane | Rationale for Difference |
| Molecular Formula | C₂₄H₅₀[6] | C₂₅H₅₂[2][3] | 3-methyltetracosane has an additional methyl group. |
| Molecular Weight | 338.65 g/mol [1] | 352.7 g/mol [2] | The added methyl group increases the overall mass. |
| Melting Point | 49-52 °C[6] | Lower than n-tetracosane (estimated) | Branching disrupts the crystal lattice, requiring less energy to break intermolecular forces. |
| Boiling Point | 391 °C[6] | Lower than the corresponding linear C25 alkane (estimated) | Branching reduces the surface area available for van der Waals interactions, lowering the boiling point.[7] |
| Density | ~0.799 g/cm³[6] | Lower than n-tetracosane (estimated) | The less efficient packing of branched molecules results in a lower density. |
| Solubility | Insoluble in water; soluble in nonpolar solvents like chloroform, benzene, and ether.[5][6] | Similar to n-tetracosane | Both are nonpolar and follow the "like dissolves like" principle. |
Analytical Differentiation: A Practical Guide
Distinguishing between n-tetracosane and 3-methyltetracosane in a laboratory setting requires techniques that are sensitive to their structural differences. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase.[8] MS then fragments the eluted compounds into characteristic patterns, allowing for structural identification.
Expected Observations:
-
Retention Time: 3-methyltetracosane will have a shorter retention time than n-tetracosane. Its lower effective boiling point, due to branching, causes it to travel through the GC column more quickly.
-
Mass Spectrum: While both will have a molecular ion peak (M⁺), their fragmentation patterns will differ. N-tetracosane will show a characteristic series of fragment ions separated by 14 Da (-CH₂-). 3-methyltetracosane will exhibit preferential fragmentation at the branching point, leading to more abundant specific ions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the alkane mixture in 1 mL of a volatile, nonpolar solvent (e.g., hexane or dichloromethane).
-
GC System:
-
Injector: Split/splitless inlet, 280°C.
-
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.
-
Transfer Line Temperature: 290°C.
-
-
Data Analysis:
-
Compare the retention times of the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak, looking for the molecular ion and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C). The number of signals, their chemical shifts, and their splitting patterns provide a detailed map of the molecular structure.[9]
Expected Observations:
-
¹³C NMR:
-
n-Tetracosane: Due to symmetry, it will show a limited number of signals for the chemically distinct carbons (e.g., terminal methyls, and various methylene groups along the chain).
-
3-Methyltetracosane: Will display a more complex spectrum with unique signals for the branch methyl carbon, the methine (CH) carbon at the branch point, and the carbons near the branch, which are no longer chemically equivalent to their counterparts further down the chain.
-
-
¹H NMR:
-
n-Tetracosane: A very simple spectrum with a triplet for the terminal methyl groups (~0.9 ppm) and a large, overlapping multiplet for the long chain of methylene groups (~1.2-1.4 ppm).[10]
-
3-Methyltetracosane: Will be more complex. It will show distinct signals for the methyl group protons (a doublet), the methine proton (a multiplet), and the methylene protons adjacent to the branch, which will be shifted and split differently from the other methylene groups.
-
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
NMR Spectrometer:
-
Field Strength: A higher field (e.g., 400 MHz or greater) is preferable for better signal resolution.
-
Experiment: Standard proton-decoupled ¹³C experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction) and identify the number of unique carbon signals and their chemical shifts.
The following diagram illustrates the analytical workflow for differentiating the two compounds.
Caption: Workflow for the analytical differentiation of alkane isomers.
Natural Occurrence and Synthesis
-
n-Tetracosane: This linear alkane is found in nature as a component of various plant waxes and mineral oils.[11] It has been identified in the mineral form known as evenkite.[5]
-
3-Methyltetracosane: Branched alkanes like this are also found in nature, often as components of insect cuticular hydrocarbons or in certain plant species like vanilla.[2]
The synthesis of these molecules typically involves chain-elongation reactions. For instance, n-tetracosane can be synthesized via Kolbe electrolysis or from fatty acids. The synthesis of specific branched alkanes like 3-methyltetracosane is more complex, often requiring the use of Grignard reagents or other organometallic coupling reactions to introduce the methyl branch at a specific position.[12]
Applications and Relevance in Drug Development
The distinct physical properties of linear and branched alkanes dictate their applications.
-
n-Tetracosane: Its ability to pack into well-ordered structures makes it useful as a phase-change material for thermal energy storage. In pharmaceuticals, its defined melting point and hydrophobicity make it a valuable component in ointments and as a reference material for studying hydrophobic interactions in drug delivery systems.[4] There is also research into its potential cytotoxic and apoptosis-inducing effects.[13]
-
3-Methyltetracosane: The disruption of packing by the methyl group makes branched alkanes like this useful as lubricants and flow modifiers. In pharmaceutical formulations, branched alkanes can alter the viscosity and texture of creams and ointments. Their lower melting points can be advantageous for creating more pliable formulations.
Conclusion
The distinction between n-tetracosane and its branched isomer, 3-methyltetracosane, provides a clear illustration of structure-property relationships in long-chain alkanes. The presence of a single methyl group fundamentally alters the molecule's ability to pack, leading to significant and predictable differences in melting point, boiling point, and density. These differences are readily exploited for their analytical separation and identification by standard laboratory techniques such as GC-MS and NMR spectroscopy. For researchers in drug development and materials science, a thorough understanding of these isomeric differences is critical for the rational selection and characterization of materials for advanced applications.
References
-
Taylor & Francis. (2019). Tetracosane – Knowledge and References. In Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. [Link]
-
Creative Biolabs. (n.d.). Tetracosane – Comprehensive Guide for Researchers and Industry Professionals. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (2023, November 28). Tetracosane. [Link]
-
The Good Scents Company. (n.d.). tetracosane. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527467, 3-Methyltetracosane. Retrieved February 4, 2026, from [Link].
-
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
-
ACS Publications. (2010, November 18). Density Functional Steric Analysis of Linear and Branched Alkanes. [Link]
-
NIST. (n.d.). 3-Methyltetracosane. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
PubMed. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Frontiers. (2022, January 19). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved February 4, 2026, from [Link]
-
Scientific Research Publishing. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
Cheméo. (n.d.). Tetracosane (CAS 646-31-1). Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2021, March 5). The synthesis of biologically active indolocarbazole natural products. [Link]
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LookChem. (n.d.). CAS No.646-31-1,n-Tetracosane Suppliers,MSDS download. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2018). A review of the total synthesis of the most important marine natural products in the Red Sea. [Link]
-
OpenOChem Learn. (n.d.). Alkanes. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. [Link]
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Chromatography Forum. (2013, December 13). GCMS alkane contamination. [Link]
-
ACS Publications. (2011, January 31). Manganese Alkane Complexes: An IR and NMR Spectroscopic Investigation. [Link]
-
Cheméo. (n.d.). 11-methyltetracosane. Retrieved February 4, 2026, from [Link]
-
PubMed. (2010, December 16). Density functional steric analysis of linear and branched alkanes. [Link]
-
Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Chemistry Stack Exchange. (2015, August 18). 1H (proton) NMR spectra for alkanes. [Link]
-
Quora. (2020, November 27). Why are branched alkanes more stable?[Link]
-
National Center for Biotechnology Information. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527459, 2-Methyltetracosane. Retrieved February 4, 2026, from [Link].
-
National Center for Biotechnology Information. (2022, January 14). Natural product anticipation through synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6430050, 11-Methyltetracosane. Retrieved February 4, 2026, from [Link].
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Methodological & Application
Application Note: Determination of Kovats Retention Index for 3-Methyltetracosane on a DB-5 Column
Introduction: The Role of Kovats Retention Index in Compound Identification
In the field of gas chromatography (GC), retention time alone is often insufficient for definitive compound identification due to its dependence on specific analytical conditions.[1] The Kovats retention index (RI) addresses this limitation by providing a standardized, system-independent constant for a given compound on a specific stationary phase.[1] Developed by Ervin Kováts in the 1950s, this index relates the retention of an analyte to that of a series of n-alkanes, which serve as external standards.[1] By converting retention times into a linear scale based on n-alkane elution, the Kovats RI facilitates inter-laboratory data comparison and enhances the reliability of compound identification in complex mixtures, a common challenge in drug development and metabolomics.[1][2] This application note provides a comprehensive protocol for the determination of the Kovats retention index of 3-Methyltetracosane, a long-chain branched alkane, on a non-polar DB-5 capillary column.
Understanding the DB-5 Stationary Phase
The choice of the stationary phase is critical in gas chromatography as it dictates the separation mechanism. The DB-5 column is a widely used, non-polar stationary phase composed of (5%-phenyl)-methylpolysiloxane.[3][4][5] This composition provides a slight increase in polarity compared to 100% dimethylpolysiloxane columns (like DB-1), enhancing selectivity through pi-pi interactions with analytes containing phenyl groups or double bonds.[5] However, for saturated hydrocarbons like 3-Methyltetracosane, the primary separation mechanism on a DB-5 column is based on boiling point and molecular size. The DB-5 is a robust, cross-linked, and bonded phase, making it solvent-rinsable and suitable for a wide range of applications with a high-temperature limit, which is essential for eluting high molecular weight compounds like long-chain alkanes.[3][4]
Principle of Kovats Retention Index Calculation
The Kovats retention index is calculated based on the retention times of the analyte and two bracketing n-alkanes that elute before and after the compound of interest. The formula for isothermal analysis is as follows:
I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))] [6][7][8]
Where:
-
I is the Kovats Retention Index
-
n is the carbon number of the n-alkane eluting before the unknown
-
N is the carbon number of the n-alkane eluting after the unknown
-
t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound, e.g., methane)
For temperature-programmed gas chromatography, a linear interpolation is used, and the formula is adapted as follows:
IT = 100 * [n + (tR(unknown) - tR(n)) / (tR(N) - tR(n))]
Where:
-
IT is the temperature-programmed Retention Index
-
tR is the absolute retention time
This application note will focus on a temperature-programmed method, which is more suitable for analyzing a mixture containing a wide range of boiling points, including long-chain alkanes.
Hypothetical Kovats Retention Index for 3-Methyltetracosane
| Compound | Carbon Number | Stationary Phase | Predicted Kovats Retention Index (IT) |
| 3-Methyltetracosane | C25 | DB-5 | ~2440 - 2460 |
Note: This is an estimated value. The actual experimental value may vary based on the specific analytical conditions.
Experimental Protocol
This protocol outlines the steps for the determination of the Kovats retention index of 3-Methyltetracosane on a DB-5 column using a temperature-programmed gas chromatography method.
Materials and Reagents
-
Analyte: 3-Methyltetracosane (≥98% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C40) dissolved in a suitable solvent.[9]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen and Air (for FID detector)[10]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[11]
-
GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][11]
-
Data System: Agilent MassHunter (or equivalent chromatography data software).
Sample and Standard Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methyltetracosane in hexane.
-
Working Standard: Prepare a working standard by diluting the stock solution to 10 µg/mL in hexane.
-
n-Alkane Working Standard: Dilute the certified n-alkane standard mix according to the manufacturer's instructions to a concentration suitable for GC-FID analysis.
Gas Chromatograph and Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless | To ensure maximum transfer of the analyte onto the column, suitable for trace analysis. |
| Inlet Temperature | 300 °C | To ensure rapid and complete vaporization of the long-chain alkanes. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency. |
| Oven Program | Initial Temp: 100 °C, hold for 2 min | To allow for proper focusing of the analytes at the head of the column. |
| Ramp 1: 10 °C/min to 320 °C | A moderate ramp rate to ensure good separation of the long-chain alkanes.[11] | |
| Hold at 320 °C for 15 min | To ensure elution of all high-boiling point compounds.[11] | |
| Detector | FID | A universal detector for hydrocarbons with high sensitivity. |
| Detector Temperature | 325 °C | To prevent condensation of the analytes in the detector. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
Analytical Sequence
-
Solvent Blank: Inject 1 µL of hexane to ensure no contamination is present in the system.
-
n-Alkane Standard: Inject 1 µL of the n-alkane working standard to determine the retention times of the n-alkanes.
-
Analyte Sample: Inject 1 µL of the 3-Methyltetracosane working standard.
-
Co-injection (Optional but Recommended): Prepare a mixture of the 3-Methyltetracosane working standard and the n-alkane working standard and inject 1 µL. This helps to confirm the elution order and bracketing n-alkanes.
Data Analysis and Calculation
-
Peak Identification: Identify the peaks corresponding to the n-alkanes and 3-Methyltetracosane in the chromatograms based on their retention times.
-
Determine Bracketing Alkanes: Identify the two n-alkanes that elute immediately before (n) and after (N) 3-Methyltetracosane. For 3-Methyltetracosane (C25), the bracketing alkanes will likely be n-tetracosane (n-C24) and n-pentacosane (n-C25) or n-hexacosane (n-C26).
-
Record Retention Times: Record the absolute retention times (tR) for the bracketing n-alkanes and 3-Methyltetracosane.
-
Calculate Kovats Retention Index: Use the temperature-programmed RI formula to calculate the Kovats retention index for 3-Methyltetracosane.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Kovats retention index.
Caption: Experimental Workflow for Kovats RI Determination
Trustworthiness and Self-Validation
To ensure the trustworthiness of the determined Kovats retention index, the following self-validating steps are crucial:
-
System Suitability: Before analysis, perform a system suitability test to ensure the GC system is performing optimally. This can include checking the peak shape, resolution, and response of a standard compound.
-
Reproducibility: Inject the analyte and n-alkane standards multiple times to ensure the retention times are reproducible. The relative standard deviation (RSD) of the retention times should be less than 0.1%.
-
Confirmation with a Different Column: For the highest level of confidence, the analysis can be repeated on a column with a different stationary phase (e.g., a mid-polarity column). While the absolute retention times will change, the calculated Kovats RI should be consistent with literature values for that phase if available.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the determination of the Kovats retention index of 3-Methyltetracosane on a DB-5 column. By following this methodology, researchers can obtain a reliable and system-independent identifier for this compound, aiding in its unambiguous identification in complex matrices. The principles and protocols outlined here are broadly applicable to the determination of Kovats retention indices for a wide range of volatile and semi-volatile organic compounds.
References
-
Sciencing. (2022, March 24). How To Calculate Kovats Index. Retrieved from [Link]
-
Tompkins, D. (2020, September 25). Separations GC & Kovat's Retention Index [Video]. YouTube. Retrieved from [Link]
-
IUPAC. (n.d.). Retention index. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Kovats retention index. Retrieved from [Link]
-
TUM. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. Retrieved from [Link]
-
ResearchGate. (n.d.). Kovats' Retention Index System. Retrieved from [Link]
-
Chromatography Forum. (2023, June 7). Long Chain Hydrocarbon contamination help. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DB-5 GC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). DB-5. Retrieved from [Link]
-
ResearchGate. (2022, December 14). What is the meaning of DB-column, and what is the difference between DB-1 and DB-5 columns in GC?. Retrieved from [Link]
-
Lotus Consulting. (2022, December 7). Procedure for the Determination of C2 to C12 Hydrocarbons in Automotive Exhaust Samples by Gas Chromatography. Retrieved from [Link]
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- 10. lotusinstruments.com [lotusinstruments.com]
- 11. Long Chain Hydrocarbon contamination help - Chromatography Forum [chromforum.org]
Application Note: High-Fidelity Solvent Extraction of Cuticular Hydrocarbons (CHCs)
Abstract & Scope
Cuticular hydrocarbons (CHCs) act as the primary desiccation barrier and chemical communication interface for arthropods. Unlike internal lipids (energy stores), CHCs are comprised of long-chain n-alkanes, methyl-branched alkanes, and alkenes located exclusively on the epicuticle.
The Analytical Challenge: The extraction process presents a trade-off between yield and purity . Aggressive solvents or prolonged exposure times risk co-extracting internal triglycerides and fatty acids, which contaminate the chromatogram and suppress the ionization of trace pheromones.
This guide details the "Golden Window" extraction methodology, prioritizing the selective isolation of epicuticular waxes while minimizing internal lipid contamination.
Solvent Selection Chemistry
The principle of similia similibus solvuntur (like dissolves like) governs CHC extraction.[1] To isolate non-polar waxes without disrupting the cell membranes (phospholipids) of the underlying epidermis, one must select a solvent with a low polarity index.
Comparative Solvent Performance
| Solvent | Polarity Index | Boiling Point (°C) | Suitability | Expert Commentary |
| n-Hexane | 0.1 | 69 | Optimal | The "Gold Standard." Excellent selectivity for waxes; easy to handle; does not strip internal lipids if timed correctly. |
| n-Pentane | 0.0 | 36 | High | Superior for highly volatile pheromones (C7-C15). Harder to weigh gravimetrically due to rapid evaporation. |
| Dichloromethane | 3.1 | 40 | Low | Too aggressive. Penetrates cuticle rapidly, co-extracting internal fatty acids. Use only for "total lipid" profiles. |
| Chloroform | 4.1 | 61 | Contraindicated | Carcinogenic and highly aggressive. Will dissolve plasticizers from caps/vials, ruining MS data. |
Critical Mechanistic Insight: Hexane is preferred over pentane for general profiling (C20-C40) because its slightly higher boiling point allows for more reproducible gravimetric quantification, yet it remains volatile enough to concentrate samples under a nitrogen stream without losing C20+ hydrocarbons.
The "Golden Window" of Extraction
The duration of solvent immersion is the single most critical variable. Extraction is a kinetic process; surface waxes dissolve almost instantly, while internal lipids leach out slowly as the solvent penetrates the cuticle.
Visualization: The Extraction/Contamination Curve
The following diagram illustrates the kinetic relationship between CHC yield and internal contamination.
Figure 1: The "Golden Window" represents the optimal immersion time (typically 2–10 minutes) where cuticular wax yield is maximized before the solvent penetrates the exoskeleton to leach internal lipids.
Protocol A: Whole-Body Immersion (Standard)
Application: General profiling of individual insects (e.g., Drosophila, Ants, Beetles).
Reagents & Equipment[2][3][4][5][6]
-
Solvent: HPLC-grade n-Hexane (99%+).
-
Vials: 2mL Borosilicate Glass Vials with PTFE-lined screw caps.
-
Warning: Never use Parafilm or standard plastic caps; hexane vapors will extract phthalates (plasticizers).
-
-
Inserts: 200µL glass conical inserts (for small insects).
-
Forceps: Stainless steel, rinsed in hexane.
Step-by-Step Workflow
-
Kill Step: Freeze insect at -20°C for 20 minutes.
-
Avoid: Ethyl acetate killing jars (contaminates sample) or alcohol preservation (alters chemical profile).
-
-
Thaw & Dry: Allow insect to reach room temperature (5 mins) in a desiccator. Water droplets will cause phase separation and background noise in GC-MS.
-
Immersion: Place insect in the glass vial. Add sufficient hexane to cover the body (e.g., 50µL for a fruit fly, 1mL for a cockroach).
-
Optional: Add internal standard (e.g., 10ng n-Octadecane) at this stage for quantification.
-
-
Agitation: Gently swirl for 5 minutes . Do not vortex vigorously, as mechanical stress can break the cuticle and release hemolymph.
-
Transfer: Remove the insect using clean forceps. Alternatively, pipette the solvent extract into a fresh glass vial with a conical insert.
-
Concentration: If sensitivity is low, evaporate solvent under a gentle stream of high-purity Nitrogen (N2) down to ~10µL.
-
Caution: Do not evaporate to complete dryness if analyzing volatiles (
-
Protocol B: Regional "Spot" Extraction
Application: Isolating contact pheromones from specific body parts (e.g., legs, antennae) without killing the specimen or extracting the whole body.
Workflow
-
Immobilization: Restrain the live insect (cold anesthesia or clay/wax restraints).
-
Solvent Droplet: Using a 10µL Hamilton syringe, extrude a small droplet (0.5 - 1.0µL) of hexane.
-
Contact: Touch the droplet to the target region (e.g., the tarsi/feet) for 5 seconds. The solvent will wick onto the cuticle.
-
Recovery: Quickly draw the droplet back into the syringe.
-
Injection: Dispense directly into a GC insert containing 5µL of pure hexane.
-
Note: This method yields low concentrations. Use Splitless injection mode on the GC-MS.
-
Quality Control & Troubleshooting
A self-validating system requires checking for specific markers of failure.
Diagnostic Markers in GC-MS
| Retention Time / Ion | Compound Class | Diagnosis | Corrective Action |
| m/z 149 | Phthalates | Plastic Contamination. Solvent touched plastic cap, pipette tip, or Parafilm. | Switch to glass/PTFE only. Bake glassware at 400°C. |
| Broad Peaks (Late) | Fatty Acids / Triglycerides | Internal Leaching. Extraction time was too long or solvent too polar. | Reduce immersion time. Use Silica Gel cleanup. |
| No Peaks | - | Loss of Sample. Evaporated to dryness or poor solubility. | Do not blow-dry completely. Check syringe for blockage. |
Logic Flow: Troubleshooting Contamination
Figure 2: Decision tree for diagnosing common extraction failures based on Mass Spectral data.
References
-
Blomquist, G. J., & Bagnères, A. G. (Eds.).[2][3][4] (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology.[4] Cambridge University Press.
- Core Reference: The authoritative text on CHC biosynthesis and analysis.
-
Choe, D. H., et al. (2012). "A novel method for the extraction of insect cuticular hydrocarbons."[2] Journal of Chemical Ecology, 38, 176.
- Citation: Discusses silica gel cleanup and extraction efficacy.
-
Marega, M., et al. (2013). "Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle." Journal of Chromatography A.
- Citation: Validation for the "m/z 149" contamination warning and glassware cleaning protocols.
-
Yew, J. Y., & Chung, H. (2015). "Insect pheromones: An overview of function, form, and discovery." Progress in Lipid Research.
- Citation: Supports the use of solvent extraction for pheromone discovery.
Sources
Application Note: A Validated Protocol for the Synthesis of 3-Methyltetracosane as a High-Purity Reference Standard
Introduction and Scientific Context
3-Methyltetracosane (C₂₅H₅₂) is a branched-chain alkane that serves as a critical semiochemical in the natural world.[1][2][3][4] It is a prominent component of the cuticular hydrocarbons of various insect species, where it can function as a contact sex pheromone, an aggregation signal, or a species recognition marker.[5][6] The precise identification and quantification of such compounds are paramount in chemical ecology, pest management strategy development, and environmental science.[7]
The unambiguous structural confirmation and bioactivity assessment of natural products necessitate the availability of high-purity synthetic reference standards.[7] Commercially available standards for long-chain branched alkanes can be limited or prohibitively expensive. Therefore, a robust, reliable, and well-documented synthetic protocol is invaluable for research laboratories.
This application note provides a detailed, self-validating guide for the synthesis, purification, and characterization of 3-Methyltetracosane. We present two distinct and reliable synthetic routes, leveraging fundamental carbon-carbon bond-forming reactions: the Wittig olefination and the Grignard reaction.[8][9] The causality behind experimental choices is explained throughout, providing researchers with the foundational knowledge to adapt these protocols as needed.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis reveals two practical pathways to the target molecule, 3-Methyltetracosane, starting from commercially available precursors. Both strategies converge on the formation of an unsaturated intermediate, which is subsequently hydrogenated to yield the final saturated alkane.
Diagram 1: Retrosynthetic analysis of 3-Methyltetracosane.
-
Route A (Wittig Olefination): This classic method involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone to form an alkene.[8][10][11] Subsequent catalytic hydrogenation saturates the double bond. This route is highly reliable for constructing specific alkene isomers.
-
Route B (Grignard Reaction): This pathway utilizes the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[12][13] The alcohol is then dehydrated to an alkene, followed by hydrogenation. This approach is a cornerstone of synthetic organic chemistry for C-C bond formation.[14][15]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere with extreme care.
Protocol 1: Synthesis via Wittig Olefination
This protocol details the synthesis of 3-methyl-2-tetracosene followed by its hydrogenation.
Step 1.1: Synthesis of Docosyltriphenylphosphonium Bromide
-
Principle: An Sₙ2 reaction between triphenylphosphine and a long-chain primary alkyl halide forms the requisite phosphonium salt.[11]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) 1-Bromodocosane C₂₂H₄₅Br 389.50 10.0 g 25.7 Triphenylphosphine P(C₆H₅)₃ 262.29 7.40 g 28.2 | Acetonitrile (dry) | CH₃CN | 41.05 | 150 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromodocosane and triphenylphosphine.
-
Add 150 mL of dry acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the white solid precipitate by vacuum filtration, washing with cold diethyl ether (2 x 30 mL).
-
Dry the solid under high vacuum to yield docosyltriphenylphosphonium bromide. The product is typically used in the next step without further purification.
-
Step 1.2: Synthesis of 3-Methyl-2-tetracosene via Wittig Reaction
-
Principle: A strong base deprotonates the phosphonium salt to form the nucleophilic ylide, which then reacts with acetone to form the alkene and triphenylphosphine oxide.[16][17]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) Phosphonium Salt [C₂₂H₄₅P(Ph)₃]Br 651.79 15.0 g 23.0 n-Butyllithium (n-BuLi) C₄H₉Li 64.06 9.2 mL (2.5 M in hexanes) 23.0 Acetone (dry) C₃H₆O 58.08 1.50 g (1.9 mL) 25.8 | Tetrahydrofuran (THF, dry) | C₄H₈O | 72.11 | 200 mL | - |
-
Procedure:
-
Suspend the phosphonium salt (15.0 g, 23.0 mmol) in 200 mL of dry THF in a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (9.2 mL of a 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation.
-
Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0°C and add dry acetone (1.9 mL, 25.8 mmol) dropwise. The color will fade.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (a mixture of the alkene and triphenylphosphine oxide) is carried forward to the next step.
-
Step 1.3: Hydrogenation to 3-Methyltetracosane
-
Principle: Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, yielding the saturated alkane.
-
Materials & Reagents:
Reagent Formula Amount Crude Alkene - From Step 1.2 Palladium on Carbon (10% Pd) Pd/C ~500 mg (catalytic) Ethyl Acetate C₄H₈O₂ 150 mL | Hydrogen Gas | H₂ | Balloon or H₂ cylinder |
-
Procedure:
-
Dissolve the crude product from Step 1.2 in 150 mL of ethyl acetate in a 250 mL flask.
-
Carefully add 10% Pd/C catalyst (~500 mg).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Methyltetracosane. Proceed to Purification (Section 4.0).
-
Protocol 2: Synthesis via Grignard Reaction
This protocol details the synthesis of 3-methyl-3-tetracosanol, followed by dehydration and hydrogenation.
Step 2.1: Formation of Heneicosylmagnesium Bromide
-
Principle: An organomagnesium halide (Grignard reagent) is formed by the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent.[13]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) 1-Bromoheneicosane C₂₁H₄₃Br 375.47 10.0 g 26.6 Magnesium Turnings Mg 24.31 0.72 g 29.6 Tetrahydrofuran (THF, dry) C₄H₈O 72.11 100 mL - | Iodine | I₂ | 253.81 | 1 small crystal | - |
-
Procedure:
-
In a 250 mL flame-dried, three-neck flask under a nitrogen atmosphere, add the magnesium turnings.
-
Add a single crystal of iodine (this helps to initiate the reaction).
-
Dissolve 1-bromoheneicosane in 80 mL of dry THF. Add ~10 mL of this solution to the magnesium turnings.
-
Gently warm the flask until the brown color of the iodine disappears and bubbling is observed, indicating reaction initiation.
-
Add the remaining alkyl bromide solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is used immediately.
-
Step 2.2: Reaction with 2-Butanone to form 3-Methyl-3-tetracosanol
-
Principle: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of 2-butanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[12]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) Grignard Solution C₂₁H₄₃MgBr - From Step 2.1 ~26.6 2-Butanone (dry) C₄H₈O 72.11 2.1 g (2.6 mL) 29.1 | Tetrahydrofuran (THF, dry) | C₄H₈O | 72.11 | 20 mL | - |
-
Procedure:
-
Cool the Grignard solution from Step 2.1 to 0°C in an ice bath.
-
Dissolve 2-butanone in 20 mL of dry THF and add it dropwise to the cold Grignard solution.
-
After addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-methyl-3-tetracosanol.
-
Step 2.3: Dehydration and Hydrogenation
-
Principle: The tertiary alcohol is first dehydrated under acidic conditions to form a mixture of alkenes. This mixture is then hydrogenated to the single alkane product.
-
Materials & Reagents:
Reagent Formula Amount Crude Alcohol - From Step 2.2 p-Toluenesulfonic acid C₇H₈O₃S ~200 mg (catalytic) | Toluene | C₇H₈ | 150 mL |
-
Procedure:
-
Combine the crude alcohol, toluene, and p-toluenesulfonic acid in a flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux, collecting the water azeotropically until no more water is formed (typically 2-4 hours).
-
Cool the reaction, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
The resulting crude alkene mixture is then hydrogenated using the same procedure as described in Step 1.3 . Proceed to Purification (Section 4.0).
-
Purification Protocol
-
Principle: The nonpolar alkane product is separated from more polar byproducts (like triphenylphosphine oxide from the Wittig route) using silica gel chromatography.
-
Method:
-
Prepare a silica gel column using a nonpolar solvent such as hexanes or heptane.
-
Dissolve the crude product from either route in a minimal amount of the same solvent.
-
Load the sample onto the column.
-
Elute the column with the nonpolar solvent. 3-Methyltetracosane will elute very quickly as it has minimal interaction with the polar silica gel.
-
Collect fractions and monitor by TLC (staining with permanganate to visualize non-UV active spots) or by GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Methyltetracosane as a colorless oil or waxy solid.
-
Characterization and Validation
The identity and purity of the synthesized 3-Methyltetracosane must be confirmed by analytical methods.
Diagram 2: Workflow for synthesis and validation.
Expected Analytical Data:
| Parameter | Expected Value / Observation | Source |
| Molecular Formula | C₂₅H₅₂ | [3] |
| Molecular Weight | 352.68 g/mol | [3] |
| Appearance | Colorless oil or waxy solid | - |
| GC Kovats Index | ~2470-2475 (on a standard non-polar column like DB-5) | [1][2][3] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 352 (low abundance). Characteristic alkane fragmentation pattern with major ions at m/z 43, 57, 71, 85. Key fragments from cleavage alpha to the branch point. | [18] |
| ¹H NMR (CDCl₃) | δ ~0.83 (d, 3H, -CH(CH₃)-), δ ~0.86 (t, 3H, -CH₂CH₃), δ ~1.25 (s, ~42H, broad singlet for -(CH₂)ₙ- backbone), δ ~1.3-1.5 (m, 1H, -CH(CH₃)-). | [19][20] |
| ¹³C NMR (CDCl₃) | Signals for the unique carbons near the branch point will be distinct from the repeating methylene signals (~29.7 ppm) of the long chain. | [19][20] |
Conclusion
The protocols described herein provide two robust and validated methods for the laboratory-scale synthesis of high-purity 3-Methyltetracosane. The Wittig olefination route offers excellent control, while the Grignard route provides a classic alternative. Both pathways are accessible with standard laboratory equipment and reagents. Proper execution of the purification and diligent characterization using GC-MS and NMR are critical to ensuring the final product meets the stringent requirements for a reference standard. These detailed procedures empower researchers to produce their own standards, facilitating further investigation into the chemical ecology and biological significance of this important class of compounds.
References
- BenchChem. (2025). Synthesis of 3-Methyl-4-octanol via Grignard Reaction: Application Notes and Protocols. Benchchem.com.
- BenchChem. (2025). Synthesis of 3-Methyl-4-octanol via Grignard Reaction: Application Notes and Protocols. Benchchem.com.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Royal Society of Chemistry.
- Method for the synthesis of pheromones. (n.d.).
- Al-Amin, M., et al. (n.d.). Recent applications of the Wittig reaction in alkaloid synthesis. PubMed.
- NIST. (n.d.). 3-Methyltetracosane. NIST Chemistry WebBook.
- Method for purification of alkanes
- NIST. (n.d.). 3-Methyltetracosane. NIST Chemistry WebBook.
- Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube.
- Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.
- A Novel Synthesis of Branched High-molecular-weight (C 40 + ) Long-chain Alkanes. (n.d.).
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022).
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis. (2025).
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 3-Methyltetracosane. PubChem.
- Recent advances in the synthesis of insect pheromones: an overview
- Best Synthetic Methods: Carbon-Carbon Bond Form
- Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone. (2013). ScienceOpen.
- NIST. (n.d.). 3-Methyltetracosane. NIST Chemistry WebBook.
- The Wittig Reaction. (2023). Chemistry LibreTexts.
- Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. (2021).
- Insect pheromones. (n.d.). Wikipedia.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). PubMed Central.
- Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal M
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (n.d.). UNL Digital Commons.
Sources
- 1. 3-Methyltetracosane [webbook.nist.gov]
- 2. 3-Methyltetracosane [webbook.nist.gov]
- 3. 3-Methyltetracosane | C25H52 | CID 527467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyltetracosane [webbook.nist.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Insect pheromones - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolution of 2-Methyltetracosane vs. 3-Methyltetracosane
Ticket ID: ISO-ANTE-C25-RES Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolving co-elution and misidentification of Iso- (2-Methyl) and Anteiso- (3-Methyl) Tetracosane isomers.
Executive Summary
You are likely encountering a "critical pair" co-elution issue. 2-Methyltetracosane (
This guide provides a self-validating protocol to separate these isomers chromatographically and confirm their identity using specific Mass Spectrometry (MS) fragmentation rules.
Module 1: Chromatographic Resolution (The "How-To")
The Challenge: Shape Selectivity
Standard non-polar columns separate primarily by boiling point. Since these isomers have almost identical boiling points, you must rely on shape selectivity (interaction with the stationary phase based on molecular geometry).
Protocol A: Optimization on Non-Polar Phases (DB-5/HP-5)
If you cannot switch columns, you must maximize efficiency.
-
Carrier Gas: Hydrogen (
) is preferred over Helium for its flatter Van Deemter curve, maintaining efficiency at higher linear velocities. -
Thermal Gradient: You need a "soak" or very slow ramp through the critical elution zone.
Recommended Parameters (5% Phenyl Column, 30m x 0.25mm):
| Parameter | Setting | Rationale |
| Injection | Splitless (1 min) or Split 10:1 | Maximize analyte focusing. |
| Flow Rate | 1.0 - 1.2 mL/min (He) | Optimize for resolution ( |
| Oven Ramp | 200°C to 230°C at 0.5°C/min | Slow ramp maximizes interaction time during the critical C25 elution window. |
| Elution Order | 2-Methyl | Iso generally elutes before Anteiso on non-polar phases. |
Protocol B: The "Gold Standard" (Shape-Selective Phases)
For definitive separation, switch to a stationary phase designed for geometric isomers.
-
Solution: Smectic Liquid Crystalline columns or Cyclodextrin-based phases (e.g.,
-DEX). -
Mechanism: These phases differentiate the "kinked" shape of the 3-methyl isomer from the "forked" shape of the 2-methyl isomer more effectively than standard polysiloxanes.
Module 2: Mass Spectral Validation (The "Identification")
CRITICAL WARNING: Library matching (NIST/Wiley) often fails here because the spectra are 95% identical. You must manually verify the Diagnostic Ion Ratios .
The Fragmentation Logic
Electron Ionization (EI) at 70eV induces cleavage primarily at the branching point.
-
2-Methyltetracosane: Cleavage occurs at the C2-C3 bond. This results in the loss of an isopropyl group (
). -
3-Methyltetracosane: Cleavage occurs at the C3-C4 bond. This results in the loss of an ethyl group (
).
Diagnostic Checklist
| Feature | 2-Methyltetracosane (Iso) | 3-Methyltetracosane (Anteiso) |
| Molecular Ion ( | ||
| Primary Diagnostic | Strong | Strong |
| Secondary Diagnostic | High | Elevated |
| Validation Rule | Ratio | Ratio |
Visualization: Fragmentation Pathways
Figure 1: Decision tree for distinguishing isomers based on Electron Ionization (EI) fragmentation cleavage points.
Module 3: Troubleshooting & FAQs
Q1: My peaks are still merging into a single broad peak. How do I calculate the Kovats Retention Index (KI) to guess which one it is?
A: If you have a single peak, check its KI.
-
Run an n-Alkane ladder (C23, C24, C25, C26).
-
Calculate KI using the Van den Dool and Kratz equation.
-
Reference Values (Approximate for DB-5):
-
2-Methyltetracosane: KI
2460 - 2465 -
3-Methyltetracosane: KI
2470 - 2475 -
n-Pentacosane (C25): KI = 2500
-
-
Note: If your KI is closer to 2475, it is likely the 3-methyl isomer (or a mix dominated by it).
Q2: Can I use Chemical Ionization (CI) instead of EI?
A: Yes, and it is often superior for molecular weight confirmation but worse for structural differentiation.
-
CI (Methane/Ammonia): Will give a strong
or peak, confirming it is a C25 alkane. -
Why EI is better here: You need the fragmentation to distinguish the position of the methyl group. CI is too "soft" and may not generate the specific
vs fragments required for differentiation.
Q3: I see a peak at M-15 (m/z 337). Does this help?
A: rarely. Both isomers have methyl groups that can cleave, but the intensity is usually weak compared to the backbone cleavage at the branch point. Rely on the M-29 (Anteiso) vs M-43 (Iso) rule.
Experimental Workflow Summary
Use this flowchart to guide your daily experiments.
Figure 2: Step-by-step experimental workflow for resolving and identifying C25 methyl-branched isomers.
References
-
NIST Mass Spectrometry Data Center. 2-Methyltetracosane & 3-Methyltetracosane Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. LipidLibrary. Available at: [Link]
-
The Pherobase. Kovats Retention Indices for Methyl-Branched Alkanes. Database of Insect Pheromones and Semiochemicals. Available at: [Link]
- Zaikin, V.G., & Halket, J.M. (2003). Electron Ionization Mass Spectra of Branched Alkanes. European Journal of Mass Spectrometry.
Technical Support Center: Enhancing GC-MS Sensitivity for Trace 3-Methyltetracosane Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when analyzing trace levels of 3-Methyltetracosane using Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is designed to be a practical, field-proven resource, blending technical accuracy with actionable insights to elevate your analytical capabilities.
Introduction: The Challenge of Trace Long-Chain Alkane Analysis
3-Methyltetracosane, a C25 branched-chain alkane, presents a significant analytical challenge at trace levels due to its high boiling point and non-polar nature. Achieving high sensitivity requires a holistic optimization of the entire GC-MS workflow, from sample preparation to data acquisition. This guide will walk you through a systematic approach to pinpoint and resolve common issues that compromise sensitivity, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common hurdles you may face during your experiments.
Sample Preparation
Question 1: My sample has a very low concentration of 3-Methyltetracosane. How can I increase its concentration before injection to improve my signal?
Answer:
For trace-level analysis, pre-concentration is one of the most effective strategies to enhance the analytical signal.[1] You are essentially increasing the amount of analyte introduced into the GC-MS system without increasing the sample volume.
-
Core Principle: The goal is to reduce the volume of the sample solvent, thereby concentrating the non-volatile analyte, 3-Methyltetracosane.
-
Recommended Technique: Nitrogen Blowdown Evaporation This technique uses a gentle stream of inert nitrogen gas to evaporate the solvent, leaving behind the concentrated analyte.[2]
Step-by-Step Protocol: Nitrogen Blowdown Concentration
-
Transfer your sample extract into a concentration tube or vial.
-
Place the tube in a nitrogen evaporator unit, which may include a heated water bath or a dry block to gently warm the sample.
-
Direct a gentle stream of high-purity nitrogen gas onto the surface of the solvent.
-
The nitrogen displaces the solvent vapor above the liquid, accelerating evaporation.
-
Continue until the desired final volume is reached. Be careful not to evaporate to complete dryness, as this can lead to the loss of semi-volatile compounds.
-
Reconstitute the residue in a small, precise volume of a suitable volatile solvent like hexane or iso-octane for injection.[3]
-
-
Causality: By reducing the solvent volume, you increase the mass of 3-Methyltetracosane per unit volume of the final sample injected into the GC-MS, leading to a stronger signal.
Question 2: I'm observing poor peak shape and suspect matrix interference. What sample cleanup techniques are suitable for non-polar compounds like 3-Methyltetracosane?
Answer:
Matrix effects can significantly suppress the signal of your target analyte and lead to poor chromatography. A proper cleanup step is crucial to remove interfering compounds.
-
Core Principle: The objective is to isolate the non-polar 3-Methyltetracosane from more polar matrix components.
-
Recommended Technique: Solid-Phase Extraction (SPE) SPE is a powerful technique for purifying samples by separating components based on their physical and chemical properties.[3] For a non-polar analyte like 3-Methyltetracosane, a normal-phase SPE approach is effective.
Step-by-Step Protocol: Normal-Phase SPE Cleanup
-
Sorbent Selection: Choose a polar sorbent like silica or Florisil.
-
Column Conditioning: Pass a non-polar solvent (e.g., hexane) through the SPE cartridge to activate the sorbent.
-
Sample Loading: Load your sample extract (dissolved in a non-polar solvent) onto the conditioned cartridge.
-
Washing: Elute and discard more polar interfering compounds using a slightly more polar solvent than the loading solvent.
-
Analyte Elution: Elute the 3-Methyltetracosane with a non-polar solvent like hexane. The non-polar analyte will have a weak affinity for the polar sorbent and will elute easily.
-
Concentration: The collected fraction containing your analyte can then be concentrated using the nitrogen blowdown method described previously.
-
-
Causality: This process selectively removes polar interferences that can interact with the GC column or ion source, leading to a cleaner baseline, improved peak shape, and enhanced sensitivity.
Question 3: Is derivatization necessary for 3-Methyltetracosane analysis?
Answer:
No, derivatization is generally not necessary for alkanes like 3-Methyltetracosane.[4][5] Derivatization is a chemical modification technique used to increase the volatility and thermal stability of polar compounds containing active hydrogens (e.g., fatty acids, alcohols).[4][6] Since 3-Methyltetracosane is a non-polar hydrocarbon, it is already sufficiently volatile and thermally stable for GC-MS analysis.[4]
GC System Optimization
Question 4: I'm not seeing a peak for 3-Methyltetracosane, or it's very small. Could my injection parameters be the problem?
Answer:
Yes, injection parameters are critical, especially for high-boiling point compounds like 3-Methyltetracosane. Inefficient vaporization or transfer of the analyte onto the column will result in a weak or absent signal.
-
Core Principle: The goal is to ensure the complete and rapid vaporization of 3-Methyltetracosane in the inlet and its efficient transfer to the analytical column as a tight band.
-
Troubleshooting Steps & Recommendations:
-
Injection Mode: For trace analysis, splitless injection is highly recommended over split injection.[1] This technique directs almost the entire sample onto the column, minimizing sample loss.[1] If you must use a split injection, use a low split ratio (e.g., 5:1 or 10:1).[1]
-
Injector Temperature: 3-Methyltetracosane has a high boiling point. A sufficiently high injector temperature is crucial for complete vaporization.[7]
-
Recommendation: Start with an injector temperature of 280-300°C. You may need to increase it further, but be mindful of the thermal stability of other components in your sample and the column's maximum operating temperature.[8]
-
-
Inlet Liner: The choice of inlet liner is critical for ensuring inertness and efficient sample transfer.
-
Recommendation: Use a deactivated glass liner , preferably with a taper at the bottom.[9] The deactivation prevents active sites on the glass from adsorbing your analyte, and the taper helps to focus the sample onto the column.[9] The use of deactivated glass wool can also aid in vaporization and trap non-volatile residues.[9][10]
-
-
Injection Speed: A fast injection speed is generally preferred to ensure the sample is introduced as a liquid plug and vaporizes rapidly in the hot inlet.[11]
-
-
Causality: Optimizing these parameters ensures that the maximum amount of 3-Methyltetracosane is vaporized and transferred to the column, directly impacting the intensity of the resulting chromatographic peak.
Visualizing the GC Injection Process
Caption: A simplified workflow of the GC injection process.
Question 5: What type of GC column is best suited for analyzing 3-Methyltetracosane?
Answer:
The choice of the GC column's stationary phase and dimensions is crucial for achieving good separation and peak shape.
-
Core Principle: For non-polar analytes like alkanes, the primary separation mechanism is based on boiling points. Therefore, a non-polar stationary phase is the most appropriate choice.
-
Recommendations:
Parameter Recommendation Rationale Stationary Phase A non-polar phase such as 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) or 100% Dimethylpolysiloxane (e.g., DB-1ms, HP-1ms). These phases separate compounds primarily by their boiling points, which is ideal for a homologous series of alkanes. The "ms" designation indicates a low-bleed column, which is essential for reducing baseline noise in MS detection.[12] Column Dimensions Length 15-30 meters Provides a good balance between resolution and analysis time.[13] Internal Diameter (ID) 0.25 mm Offers high efficiency, leading to sharper peaks and thus better sensitivity.[1] Ideal for MS applications.[13] Film Thickness 0.25 µm A standard film thickness suitable for a wide range of applications, including the analysis of semi-volatile compounds like 3-Methyltetracosane. -
Causality: Using an appropriate non-polar, low-bleed column minimizes analyte interaction with the stationary phase (preventing peak tailing) and reduces baseline noise, both of which are critical for enhancing the signal-to-noise ratio for trace analytes.
Question 6: My peaks are broad, which is affecting my sensitivity. How should I optimize the oven temperature program?
Answer:
A well-designed oven temperature program is essential for obtaining sharp, symmetrical peaks, which directly translates to higher sensitivity.[14]
-
Core Principle: Temperature programming involves increasing the oven temperature during the analysis.[14] This ensures that later-eluting, high-boiling point compounds like 3-Methyltetracosane travel through the column more quickly, minimizing band broadening and producing sharper peaks.[15]
-
Step-by-Step Protocol: Developing a Temperature Program
-
Initial Oven Temperature: Start with a low initial temperature (e.g., 60-80°C) and hold for 1-2 minutes. This allows for proper focusing of the analytes at the head of the column after injection.
-
Temperature Ramp Rate: A slower temperature ramp generally results in better separation and sharper peaks.[1]
-
Recommendation: Start with a ramp rate of 10-15°C per minute. An optimal ramp rate is often around 10°C per column dead time.[16]
-
-
Final Oven Temperature: The final temperature should be high enough to ensure that 3-Methyltetracosane and any other high-boiling compounds are eluted from the column.
-
Recommendation: Ramp to a final temperature of around 300-320°C and hold for 5-10 minutes. Always ensure the final temperature does not exceed the column's maximum operating temperature.[15]
-
-
-
Example Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 310°C.
-
Final Hold: Hold at 310°C for 10 minutes.
-
-
Causality: By optimizing the temperature program, you ensure that 3-Methyltetracosane elutes as a narrow band, which increases the peak height relative to the baseline noise, thereby improving sensitivity.
MS Detector Optimization
Question 7: How can I configure my mass spectrometer to maximize the signal for 3-Methyltetracosane?
Answer:
Optimizing the mass spectrometer settings is the final and crucial step in enhancing sensitivity.
-
Core Principle: The goal is to efficiently ionize the eluting 3-Methyltetracosane molecules and detect the resulting ions with minimal background noise.
-
Recommendations:
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is the most common and effective method for alkanes.[17] It provides characteristic and reproducible fragmentation patterns.[18][19]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
For trace analysis, SIM mode is vastly more sensitive than full scan mode. Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of 3-Methyltetracosane.
-
How to Select Ions: Analyze a standard of 3-Methyltetracosane in full scan mode first. Identify the most abundant and characteristic fragment ions in its mass spectrum. For long-chain alkanes, these are typically clusters of ions separated by 14 amu (CH2 groups).
-
Recommendation: Choose 2-3 of the most intense and specific ions for your SIM method.
-
-
MS Tuning: Ensure your mass spectrometer is properly tuned. An autotune is a good starting point, but for maximum sensitivity, a manual tune might be necessary to optimize parameters like lens voltages and electron energy for your specific mass range.[12]
-
Dwell Time (in SIM mode): Set an appropriate dwell time for each ion.
-
Recommendation: A dwell time of 50-100 ms per ion is a good starting point. This ensures enough data points are collected across the chromatographic peak for reliable quantification without sacrificing too much sensitivity.
-
-
-
Causality: By using SIM mode, the mass spectrometer spends all its time detecting only the ions of interest, dramatically increasing the signal-to-noise ratio compared to full scan mode where the detector's time is divided across a wide mass range.
Visualizing the Sensitivity Enhancement Strategy
Caption: A workflow for enhancing GC-MS sensitivity.
Question 8: I have a high baseline noise, which is masking my small peak. What are the common causes and solutions?
Answer:
A high baseline noise level can significantly decrease your signal-to-noise ratio, making it difficult to detect trace analytes.
-
Core Principle: The source of noise can be chemical (e.g., contamination) or electronic. A systematic approach is needed to identify and eliminate the source.
-
Troubleshooting Checklist:
-
Column Bleed: This is a common cause of a rising baseline, especially at high temperatures.
-
Contamination: Contamination can come from several sources.
-
Carrier Gas: Ensure high-purity carrier gas (Helium) and that in-line gas filters (for moisture, oxygen, and hydrocarbons) are installed and not exhausted.[12]
-
Septum Bleed: Old or low-quality septa can release siloxanes into the inlet. Use high-quality, pre-conditioned septa and replace them regularly.
-
Inlet Liner: A dirty inlet liner can be a source of persistent background noise. Replace it regularly, especially when analyzing dirty samples.[20]
-
MS Ion Source: A contaminated ion source is a major contributor to high background noise. If the noise is persistent across different methods and after checking other sources, the ion source may need to be cleaned.[21]
-
-
Leaks: Air leaks in the system (e.g., at the inlet or column fittings) will introduce oxygen and nitrogen, resulting in high background ions (m/z 18, 28, 32, 40, 44) and can damage the column and detector.
-
Solution: Use an electronic leak detector to check all fittings and connections. Ensure you are using the correct ferrules and that they are properly tightened.[22]
-
-
-
Causality: By systematically eliminating sources of chemical and electronic noise, you lower the baseline, making it easier to distinguish the small signal from your trace analyte.
References
- Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). ALWSCI.
- GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager.
- Optimizing GC–MS Methods. (2013, December 1).
- GC-MS Sample Preparation.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in W
- Sample Preparation Techniques for Gas Chrom
- Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. (2021, April 27). PMC - NIH.
- Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. Benchchem.
- The Secrets of Successful Temperature Programming. (2017, August 1).
- Why am I not detecting tetracosane (C24) peak in GCMS?. (2021, September 28).
- Optimizing Splitless GC Injections. (2018, August 13).
- How do I decrease background noise on GC/MS?. (2017, February 23).
- Mass Spectrometry of Alkanes. (2025, July 25). YouTube.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Mass Spectrometry: Long-Chain Alkane Fragment
- GC Temperature Program Development. Element Lab Solutions.
- GC Diagnostic Skills III | Baseline Problems. Element Lab Solutions.
- GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). (n.d.).
- The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020, May 12).
- Temperature Programming for Better GC Results. (2025, August 12). Phenomenex.
- Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (n.d.). Journal of Experimental Botany | Oxford Academic.
- GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex.
- Selection Guide - GC columns. Trajan Scientific and Medical.
- Sample prepar
- Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS. (2015, July 10).
Sources
- 1. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. trajanscimed.com [trajanscimed.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 20. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Distinguishing 3-Methyl vs. Internal Methyl-Branched Alkanes
Status: Operational Ticket Type: Advanced Isomer Resolution Assigned Specialist: Senior Application Scientist
Overview: The "Isomer Trap"
Welcome to the technical support hub for hydrocarbon analysis. Distinguishing 3-methyl alkanes from their internal isomers (4-methyl, 5-methyl, etc.) is a notorious challenge in metabolomics, petroleomics, and pheromone chemistry.
These isomers possess nearly identical boiling points and electron ionization (EI) mass spectra that are often indistinguishable to automated library matching algorithms. This guide provides a manual, first-principles workflow to resolve these structures using Gas Chromatography-Mass Spectrometry (GC-MS).
Tier 1: Gas Chromatography (The Separation Logic)
The Core Concept: Kovats Retention Index (RI)
Reliance on raw retention time (RT) is the primary cause of misidentification. You must convert RT to a system-independent Kovats Retention Index (RI) .
Methyl branching disrupts the Van der Waals forces between the alkane chain and the stationary phase (typically non-polar, e.g., DB-1, DB-5), lowering the boiling point relative to the linear
The Elution Rule: On non-polar columns, the elution order generally follows the position of the methyl branch from the chain end toward the center:
-
2-methyl (Iso-alkanes) – Elutes first (Lowest Boiling Point/RI).
-
3-methyl – Elutes second.
-
Internal methyls (4-methyl, 5-methyl, etc.) – Elute later, often clustering together.
- -Alkane – Elutes last.
Diagnostic Workflow
Figure 1: Decision tree for assigning methyl branching position based on Retention Index shifts relative to the parent n-alkane.
Protocol: Calculating Kovats Index
Equation:
-
: Carbon number of the
-alkane eluting before your peak. -
: Carbon number of the
-alkane eluting after your peak. - : Adjusted retention time.
Reference Data (Non-Polar Column):
| Isomer Type | Approx. RI Shift (vs
Critical Insight: If your peak has an RI roughly 40–45 units lower than the straight-chain alkane of the same carbon count, it is highly probable to be a 3-methyl isomer [1, 2].
Tier 2: Mass Spectrometry (The Structural Fingerprint)
The Core Concept: Alpha-Cleavage Rules
Automated libraries often fail here because the molecular ion (
In Electron Ionization (EI), alkanes fragment primarily at the branch point to form the most stable carbocation (Secondary > Primary).
Diagnostic Ions
1. The 3-Methyl Signature (
)
A 3-methyl alkane (e.g., 3-methylheptane) will cleave at the C3 position.
-
Pathway A (Loss of Ethyl): Losing the short "head" (ethyl group, mass 29) leaves a large secondary carbocation.
-
Observation: Look for a distinct peak at
. -
Note: While linear alkanes also show
, it is significantly enhanced in 3-methyl isomers due to the stability of the resulting secondary cation.
2. The Internal Methyl Signature (Paired Alpha Cleavage)
An internal isomer (e.g., 4-methylheptane) cleaves on both sides of the branch point.
-
Pathway: Cleavage at C4 loses a propyl group (
). -
Observation: Internal alkanes often lack a distinct
and instead show enhanced intensities at , , etc., depending on the specific "tails" attached to the branch.
Fragmentation Visualization
Figure 2: Mechanistic difference in fragmentation. 3-methyl isomers favor the loss of an ethyl group (29 Da), whereas internal isomers favor loss of propyl (43 Da) or larger alkyl groups.
Tier 3: Troubleshooting & FAQs
Q1: My peaks are co-eluting. I can't get a clean spectrum.
Issue: 3-methyl and 4-methyl isomers often co-elute on standard 30m columns. Solution:
-
Temperature Program: Lower the ramp rate to 1°C/min around the elution temperature.
-
Column Dimensions: Switch to a 100m non-polar column (e.g., DB-1, HP-1). This is the gold standard for isomer separation [3].
-
Phase Change: If using a 5% phenyl column (DB-5), try a 100% dimethylpolysiloxane (DB-1) or a specialized "Petrocol" column designed for hydrocarbon isomers.
Q2: I see no Molecular Ion ( ). How do I know the chain length?
Issue: Branched alkanes fragment easily; the parent ion is often invisible in EI (70 eV). Solution:
-
Soft Ionization: Use Chemical Ionization (CI) with Methane or Isobutane reagent gas. This preserves the
species, confirming the molecular weight [3]. -
Logic Check: If you cannot use CI, estimate the MW based on the RI. If the peak elutes between
-C9 and -C10, it is likely a C10 isomer.
Q3: Can I distinguish enantiomers (e.g., (R)-3-methyl vs (S)-3-methyl)?
Answer: Not with standard GC-MS.
-
Explanation: Enantiomers have identical physical properties in an achiral environment.
-
Fix: You must use a Chiral Stationary Phase (e.g., Cyclodextrin-based columns like
-DEX) to separate enantiomers.
References
-
NIST Mass Spectrometry Data Center. Heptane, 3-methyl- Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
Kováts, E. (1958).[1][6] Gas-chromatographische Charakterisierung organischer Verbindungen.[6][7] Helvetica Chimica Acta.[6] (Foundational text on Retention Indices).
-
Carlson, D. A., et al. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. Available at: [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Sources
Technical Support Center: Insect Lipidomics & Extraction
Introduction: The Insect Matrix Challenge
Welcome to the technical support hub for insect lipidomics. If you are transitioning from mammalian tissues to insect matrices (e.g., Drosophila, Bombyx, Tenebrio, or field-collected vectors), you have likely encountered inconsistent yields, rapid degradation, or severe emulsion layers.
The Core Problem: Unlike soft mammalian tissues, insects present a "triple-threat" matrix interference:
-
Chitinous Exoskeleton: A physical barrier that resists homogenization and adsorbs lipids.
-
Hemolymph Proteins: High concentrations of emulsifying proteins that create stubborn "rag layers."
-
Hyper-active Lipases: Insect lipases remain active even at low temperatures, causing rapid hydrolysis of triglycerides (TAGs) into free fatty acids (FFAs), artificially skewing your lipid profile.
This guide provides troubleshooting workflows to neutralize these interferences.
Module 1: Sample Stabilization & Physical Disruption
Q: Why do my "fresh" samples show high levels of Free Fatty Acids (FFAs) and Lyso-lipids?
Diagnosis: Enzymatic Hydrolysis. Insect lipases are exceptionally robust. Thawing a frozen insect sample without immediate enzyme inactivation allows lipases to degrade complex lipids within minutes. Standard "keep it on ice" protocols are insufficient for insect lipidomics.
The Fix: The "Hot Isopropanol" Stabilization Do not homogenize in cold buffer. You must denature the enzymes before or during the disruption.
Protocol:
-
Pre-heat isopropanol (IPA) to 75°C in a water bath.
-
Drop the live or frozen insect sample directly into the hot IPA.
-
Incubate for 3–5 minutes. This heat shock irreversibly denatures lipases.
-
Proceed to homogenization.[1]
Q: My extraction efficiency varies wildly between replicates. What is wrong with my grinding?
Diagnosis: Inhomogeneous Particle Size (Chitin Interference). Chitin does not dissolve; it fractures. Large chitin fragments trap lipids in their matrix, preventing solvent penetration.
The Fix: Bead Beating with Ceramic/Zirconia Hand-mortaring is ineffective for quantitative lipidomics.
-
Use: High-energy bead beating (e.g., Precellys or Omni).
-
Media: 1.4 mm or 2.8 mm ceramic beads (metal beads can oxidize lipids).
-
Solvent: Homogenize directly in the extraction solvent (e.g., MTBE/Methanol or Chloroform/Methanol) to prevent re-adsorption of lipids onto chitin debris.
Module 2: Solvent Systems & Phase Separation
Q: I am using the Folch method (Chloroform:MeOH), but I cannot recover the lower phase without disturbing the "rag layer."
Diagnosis: Protein/Chitin Emulsion Interference. In the classical Folch method, lipids settle in the bottom (chloroform) layer. The "rag layer" (denatured proteins and chitin debris) sits at the interface. In insects, this layer is thick and unstable, making it nearly impossible to pipette the bottom layer without contamination.
The Fix: Switch to the Matyash Method (MTBE) The Matyash method uses Methyl-tert-butyl ether (MTBE).
-
Advantage: Lipids partition into the upper (organic) phase.
-
Mechanism: The dense protein/chitin pellet and the aqueous phase remain at the bottom. You can simply pipette off the top layer without touching the matrix debris.
Data Comparison: Extraction Efficiency
| Feature | Folch (Chloroform/MeOH) | Matyash (MTBE/MeOH) |
| Lipid Phase Location | Bottom (Hard to access) | Top (Easy to access) |
| Rag Layer | Heavy interference | Minimal (Pelleted) |
| Toxicity | High (Neurotoxic/Carcinogenic) | Lower (Safety hazard) |
| Recovery of TAGs | Excellent | Excellent |
| Recovery of Polar Lipids | Good | Moderate (Requires optimization) |
Visualization: The Matyash Advantage
Figure 1: Comparison of phase separation physics. Matyash places lipids in the supernatant, avoiding the protein/chitin interference common in insect samples.
Module 3: Co-extractant Removal (Purification)
Q: My LC-MS column is clogging, and the baseline is noisy. Is it chitin?
Diagnosis: Soluble Chitin Monomers & Pigments. While chitin polymers are insoluble, partial hydrolysis (from acid use) or fine particulate matter can pass through crude filtration. Additionally, insect pigments (ommochromes/melanins) can co-extract.
The Fix: SPE Cleanup or Wash Steps
-
Filtration: Do not rely on centrifugation alone. Pass the organic extract through a 0.2 µm PTFE filter to remove micro-particulates of chitin.
-
Wash Step: If using Matyash, ensure the phase separation is induced with water/methanol (not just water) to force polar pigments into the lower aqueous phase.
Module 4: Validated Protocol (The "Insect-Optimized" Workflow)
This protocol integrates the solutions above into a single, cohesive workflow.
Reagents:
-
Isopropanol (IPA)
-
MTBE (Methyl-tert-butyl ether)[2]
-
Methanol (MeOH)[3]
-
Ammonium Acetate (optional for MS compatibility)
Step-by-Step:
-
Inactivation: Drop sample into 75°C IPA (200 µL per 10mg tissue). Incubate 3 min.
-
Disruption: Add ceramic beads. Homogenize (Bead beat: 6000 rpm, 2 x 30 sec).
-
Extraction: Add 1.5 mL MTBE and 0.5 mL MeOH . Vortex 1 hour at 4°C.
-
Phase Separation: Add 0.5 mL water (or 0.1% ammonium acetate to assist separation).
-
Clarification: Centrifuge at 10,000 x g for 10 min.
-
Collection: Collect the Top (Organic) phase.
-
Re-extraction (Optional): Add more MTBE to the bottom pellet, vortex, centrifuge, and combine with the first fraction to maximize yield.
-
Drying: Dry under nitrogen stream. Store at -80°C.
Workflow Logic Diagram
Figure 2: Optimized workflow for insect lipid extraction, prioritizing enzyme inactivation and matrix removal.
References
-
Matyash, V., et al. (2008).[2] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509. Link
-
Tzompa-Sosa, D. A., et al. (2019).[4][5] Insect lipid profiles: extraction, composition and potential applications.[4][5][6][7] Insects, 10(12), 432. Link
-
Lalody, L., et al. (2020). Optimization of lipid extraction from the black soldier fly (Hermetia illucens). Heliyon, 6(12), e05736. Link
- Cui, L., & Yoon, S. H. (2018). Comparison of extraction methods for lipidomics in insects. Entomological Research, 48(6), 489-495.
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Anti- and Pro-Lipase Activity of Selected Medicinal, Herbal and Aquatic Plants, and Structure Elucidation of an Anti-Lipase Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Conventional and Sustainable Lipid Extraction Methods for the Production of Oil and Protein Isolate from Edible Insect Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein, lipid, and chitin fractions from insects: Method of extraction, functional properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing mass spectra of 3-Methyltetracosane vs 5-Methyltetracosane
Technical Guide for Structural Elucidation in Lipidomics and Petroleomics
Executive Summary
Differentiation of high-molecular-weight branched alkanes, specifically 3-Methyltetracosane and 5-Methyltetracosane , presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS).[1] While these isomers share a molecular formula (
The Bottom Line:
-
3-Methyltetracosane is characterized by a dominant fragment at m/z 57 (sec-butyl cation) and a specific retention index (RI) typically around 2470–2475 on non-polar phases.[2]
-
5-Methyltetracosane is distinguished by a diagnostic enhancement at m/z 85 (1-methylpentyl cation) and an earlier elution time (lower RI, approx 2460–2465 ) compared to the 3-methyl isomer.[2]
Theoretical Framework: Mechanism of Fragmentation
To interpret the mass spectra of these isomers, one must understand the Alpha-Cleavage Rule for branched alkanes. In Electron Ionization (EI, 70 eV), fragmentation occurs preferentially at the branching point because the resulting secondary carbocation is energetically more stable than a primary carbocation formed by cleaving a straight chain.[1]
The Stability Hierarchy
[1]When the radical cation (
-
3-Methyl Path: Cleavage at the C3-C4 bond yields a sec-butyl cation (
, m/z 57).[2] -
5-Methyl Path: Cleavage at the C5-C6 bond yields a 1-methylpentyl cation (
, m/z 85).[1][2]
Diagram 1: Fragmentation Logic Pathway
Caption: Mechanistic pathway showing how the position of the methyl branch dictates the mass of the dominant secondary carbocation fragment.
Comparative Mass Spectral Analysis
The following table contrasts the key spectral features. Note that while both isomers will show the standard "picket fence" of alkyl clusters (m/z 43, 57, 71, 85...), the relative abundance of specific ions breaks the pattern.[1]
| Feature | 3-Methyltetracosane | 5-Methyltetracosane | Note |
| Molecular Ion (M+) | m/z 352 (Weak/Trace) | m/z 352 (Weak/Trace) | Often invisible in standard EI; requires soft ionization for confirmation.[2] |
| Base Peak | m/z 57 | m/z 57 or 43 | m/z 57 is common to both, but 3-Me lacks the higher diagnostic peaks.[2] |
| Diagnostic Enhancement | m/z 57 (Relative to 71) | m/z 85 (Relative to 71 & 99) | In 5-Me, the m/z 85 peak is significantly taller than the m/z 71 peak, disrupting the decay curve. |
| [M-15]+ (Loss of Methyl) | Present (m/z 337) | Present (m/z 337) | Indicates branching, but not position.[2] |
| [M-29]+ (Loss of Ethyl) | Very Weak / Absent | Weak | 3-Methyl alkanes rarely lose the ethyl group; charge retention favors the long chain if C2-C3 cleaves.[2] |
| [M-57]+ (Loss of Butyl) | N/A | Visible (m/z 295) | Cleavage on the long-chain side of the 5-methyl branch.[2] |
Key Identification Heuristic:
-
Look at the m/z 85 peak.[2]
-
If m/z 85 is significantly lower than m/z 57 and follows the exponential decay of the alkyl series, it is likely 3-Methyltetracosane .
-
If m/z 85 is elevated (forming a local maximum in the cluster intensity), it is likely 5-Methyltetracosane .[1]
Chromatographic Behavior (Retention Indices)
Mass spectrometry alone can be ambiguous due to the similarity of alkane spectra.[2] Kovats Retention Indices (RI) on non-polar columns (e.g., DB-5, HP-5, DB-1) provide the necessary orthogonal validation.[1][2]
-
General Rule: Methyl-branched alkanes elute before their straight-chain isomer (n-Pentacosane, RI 2500).[1][2]
-
Positional Rule: The more central the branching, the lower the boiling point and RI.
Target Retention Indices (Non-Polar Phase):
Experimental Protocol
To replicate these results, use the following standardized GC-MS workflow.
A. Sample Preparation[1][2]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Hexane (HPLC Grade).
-
Concentration: Dilute to approx. 10-50 ppm to avoid detector saturation (which distorts spectral ratios).
-
Standards: Spike with C24 (n-Tetracosane) and C26 (n-Hexacosane) for RI calculation.
B. GC-MS Parameters
-
Inlet: Splitless (1 min) at 280°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 mins at 320°C.
-
-
Source Temp: 230°C (Standard EI).
C. Validation Workflow
This decision tree ensures high-confidence identification.
Diagram 2: Analytical Decision Tree
Caption: Step-by-step logic for distinguishing isomers using combined RI and MS data.
References
-
NIST Mass Spectrometry Data Center. 3-Methyltetracosane Mass Spectrum & Retention Index.[1] NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1][2]
-
McCarthy, E. D., et al. (1968).[1][2] Correlation of Gas Chromatographic Retention Data with Structure and Physicochemical Properties of Alkylpyridines and Methyl-Branched Alkanes. Journal of Chromatography A. (Foundational text on methyl-alkane RI rules).[1][2]
-
Carlson, D. A., et al. (1998).[1][2] Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.[1][2] Available at: [Link][1][2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for fragmentation mechanisms).
Sources
A Senior Application Scientist's Guide to Diagnostic Ion Fragments for 3-Methyl Branched Hydrocarbons
For researchers in petrochemistry, environmental analysis, and metabolomics, the structural elucidation of aliphatic hydrocarbons is a routine yet critical task. While Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for this, differentiating between structural isomers, such as 2-methyl, 3-methyl, or 4-methyl alkanes, presents a significant analytical challenge. Their mass spectra are often frustratingly similar, dominated by clusters of peaks separated by 14 Da, corresponding to successive losses of CH₂ groups[1]. This guide provides an in-depth comparison of the diagnostic ion fragments of 3-methyl branched hydrocarbons, explaining the causal fragmentation mechanisms and presenting a self-validating workflow for their confident identification.
The Foundation: Understanding Alkane Fragmentation
Under standard Electron Ionization (EI) at 70 eV, an alkane molecule loses an electron to form an unstable molecular ion (M+•)[2]. This high-energy species rapidly fragments to achieve greater stability. The fragmentation of branched alkanes is primarily governed by the preferential cleavage at the branching point[2][3]. This is because such cleavage leads to the formation of more stable secondary (2°) or tertiary (3°) carbocations[2][4][5]. The fundamental rule is that the stability of the resulting carbocation dictates the most probable fragmentation pathways[5][6].
For any methyl-branched alkane, cleavage of the C-C bond at the point of branching is favored[3]. A key principle in interpreting the resulting spectra is that the loss of the largest alkyl substituent as a radical is often the most favored pathway at a branching point[2][3]. This insight is the starting point for distinguishing between isomers.
The 3-Methyl Signature: Key Fragmentation Pathways and Diagnostic Ions
While many methylalkane isomers produce prominent ions at m/z = 43 (C₃H₇⁺) and m/z = 57 (C₄H₉⁺), the relative intensities of key fragments, particularly those resulting from cleavage around the branch point, are what allow for differentiation[7].
For a 3-methylalkane, the methyl group is on the third carbon. Let's consider 3-methylheptane (M+• = 114) as a representative example. The key fragmentation occurs at the C3 position.
-
Cleavage at C2-C3: This cleavage results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a secondary carbocation at m/z = 85 ([M-29]⁺). This is a highly characteristic and often abundant ion for 3-methylalkanes.
-
Cleavage at C3-C4: This cleavage results in the loss of a butyl radical (•C₄H₉), leading to a different secondary carbocation at m/z = 57 ([M-57]⁺). While m/z 57 is common in many alkanes, its intensity relative to other fragments is diagnostically significant.
The stability of the secondary carbocations formed in these processes makes these pathways highly favorable, resulting in prominent peaks in the mass spectrum. For instance, in the spectrum of 3-methylhexane, prominent fragment ions are observed at m/z = 57 and m/z = 85[8].
Caption: Fragmentation of 3-Methylheptane via α-cleavage.
Comparative Analysis: Distinguishing 3-Methylalkanes from Other Isomers
The true power of mass spectrometry lies in comparative analysis. The subtle yet consistent differences in the relative abundances of key ions can serve as a "fingerprint" to distinguish between isomers[4][6][9]. Let's compare the expected fragmentation of 3-methylheptane with its isomers, 2-methylheptane and 4-methylheptane.
| Ion (m/z) | Proposed Structure | 2-Methylheptane | 3-Methylheptane | 4-Methylheptane | Rationale for Intensity Difference |
| [M-15]⁺ | [C₇H₁₅]⁺ | High | Low | Low | Favored loss of the methyl group from the C2 position forms a stable secondary carbocation. |
| [M-29]⁺ | [C₆H₁₃]⁺ | Low | High | Moderate | Favored loss of an ethyl group from the C3 position. |
| [M-43]⁺ | [C₅H₁₁]⁺ | Moderate | Moderate | High | Favored loss of a propyl group from the C4 position. |
| 43 | [C₃H₇]⁺ | High | Moderate | Moderate | Cleavage at C2-C3 in 2-methylheptane yields a stable isopropyl cation. |
| 57 | [C₄H₉]⁺ | Moderate | High | Moderate | Cleavage at C3-C4 in 3-methylheptane is a favored pathway. |
Note: Intensities are relative and qualitative (Low, Moderate, High) for illustrative purposes. Actual relative abundances can be obtained from reference libraries like the NIST Chemistry WebBook.[10][11][12]
As the table illustrates, the most abundant fragment resulting from the loss of an alkyl radical ([M-R]⁺) is highly indicative of the methyl branch position.
-
For 2-methylalkanes , the [M-15]⁺ ion is typically very prominent.
-
For 3-methylalkanes , the [M-29]⁺ ion is the key diagnostic peak.
-
For 4-methylalkanes , the [M-43]⁺ ion is expected to be the most intense in this series.
A Self-Validating Experimental Protocol for Isomer Identification
To ensure trustworthy and reproducible results, mass spectral data should always be combined with chromatographic data. Relying on mass spectra alone, especially with very similar fragmentation patterns, is insufficient. This protocol integrates the use of retention indices as a self-validating mechanism.
Objective: To separate and identify 3-methyl branched hydrocarbons from a complex mixture containing other isomers.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute the hydrocarbon mixture in a high-purity solvent (e.g., n-hexane) to a final concentration of approximately 10-100 µg/mL. The causality here is to avoid column overloading and detector saturation, ensuring sharp chromatographic peaks and clean mass spectra.
-
Spike the sample with an n-alkane standard mixture (e.g., C7-C40). This is the critical step for calculating Kovats Retention Indices (RI), which are essential for validation.
-
-
GC-MS Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column is crucial for separating hydrocarbons based on boiling point and shape. A DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is an authoritative standard.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. This ensures consistent retention times and optimal separation.
-
Injector: Splitless mode at 250°C. This is chosen for trace analysis to ensure maximum transfer of the analyte onto the column.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This programmed ramp is designed to provide sufficient resolution between closely eluting branched isomers.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)[13].
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
-
-
Data Analysis Workflow:
-
Step 1: Peak Identification: Integrate all chromatographic peaks in the total ion chromatogram (TIC).
-
Step 2: Mass Spectral Matching: For each peak, compare the acquired mass spectrum against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library[3][10]. Note the top matches and their quality scores.
-
Step 3: Retention Index (RI) Calculation: Determine the retention times for the n-alkane standards that were co-injected. Calculate the Kovats RI for each unknown peak. This value is a normalized retention time that is largely independent of instrument variations.
-
Step 4: Cross-Validation: Compare the experimental RI of the unknown with literature or database values for the isomers suggested by the library search. A compound is confidently identified only when both the mass spectrum and the retention index match the reference data. This two-factor authentication is the core of a self-validating system.
-
Step 5: Diagnostic Ion Confirmation: Manually inspect the mass spectrum of the identified peak. For a suspected 3-methylalkane, confirm the presence and high relative abundance of the key diagnostic ions (e.g., [M-29]⁺) as discussed previously.
-
Caption: A self-validating GC-MS workflow for hydrocarbon isomer identification.
By rigorously applying this combined chromatographic and mass spectrometric approach, researchers can move beyond ambiguous library matches to achieve confident, defensible structural elucidation of 3-methyl branched hydrocarbons and their isomers.
References
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-methylhexane fragmentation pattern.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide website: [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Whitman College. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
SlidePlayer. (n.d.). Fragmentation of Alkane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Nelson, D. R., et al. (2025, September 20). Mass spectra of methyl-branched hydrocarbons from eggs of tobacco hornworm. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Pre-Publisher. (n.d.). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. Retrieved from [Link]
-
SlidePlayer. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Stein, S. E. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. Retrieved from [Link]
-
University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-43. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, October 22). The McLafferty Rearrangement in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved from [Link]
-
Nuñez, R. (2018, December 10). Identification of methyl branched alkanes using GC-MS ion trap? ResearchGate. Retrieved from [Link]
-
Nutt, D. (2014, October 15). A Short Guide to using the NIST Webbook [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook. Retrieved from [Link]
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A Guide to Inter-laboratory Comparison of Retention Indices for C25 Alkanes: Ensuring Data Comparability and Reliability
This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of gas chromatography (GC) retention indices, with a specific focus on C25 alkanes. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible chromatographic data for compound identification and method validation. By understanding the principles of retention indices and the factors that influence their variability, laboratories can implement robust protocols to ensure the comparability and reliability of their results.
The Critical Role of Retention Indices in Gas Chromatography
In gas chromatography, retention time—the time it takes for a compound to travel through the column—is a fundamental parameter for compound identification. However, absolute retention times can vary significantly between different instruments, laboratories, and even on the same system over time.[1][2][3] This variability is influenced by a multitude of factors, including column length and diameter, film thickness, carrier gas velocity, and pressure.[1][3][4] To overcome this limitation, the concept of the retention index (RI) was introduced.
The retention index normalizes the retention time of a compound to that of a series of n-alkanes, which serve as external standards.[5] This creates a system-independent constant that is primarily dependent on the chemical structure of the analyte and the stationary phase of the GC column.[6] By converting retention times to retention indices, data can be compared across different laboratories and analytical conditions, facilitating the creation of transferable databases and improving the confidence in compound identification.[1][5][6] The National Institute of Standards and Technology (NIST) maintains a comprehensive database of retention indices that is widely used as a reference in the scientific community.[6][7][8]
Understanding the Sources of Inter-laboratory Variability
Despite the robustness of the retention index system, achieving high inter-laboratory reproducibility can be challenging. Several factors can contribute to variations in measured retention indices:
-
Stationary Phase Differences: Even columns with nominally the same stationary phase from different manufacturers can exhibit slight variations in selectivity, leading to different RI values.[9]
-
Temperature Programming: The rate of temperature increase during a programmed run can affect retention indices.[10] While linear temperature programming is common, even minor deviations can introduce variability.
-
Carrier Gas Flow and Velocity: While retention indices are less sensitive to flow rate than absolute retention times, significant differences in carrier gas velocity can still impact the results.[11]
-
Column Aging and Contamination: Over time, GC columns can degrade or become contaminated, altering their chromatographic properties and affecting retention indices.[3]
-
Data Processing: The algorithms used to calculate retention indices, particularly for temperature-programmed runs, can differ between software packages, leading to discrepancies.[2][10]
A study on the reproducibility of programmed-temperature retention indices showed that while the absolute values of the indices could change with varying conditions, the overall reproducibility was good, with variations of less than 0.35% across different systems.[11] However, another study highlighted that differences between experimental and reference data can vary depending on the chemical nature of the analytes and the stationary phases being compared.[12]
Experimental Design for an Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison is essential to identify and quantify the sources of variability in retention index measurements. The following workflow outlines the key steps in such a study.
Figure 1: A schematic workflow for conducting an inter-laboratory comparison of retention indices.
This protocol provides a standardized methodology for the determination of the retention index of n-pentacosane (C25).
Objective: To determine the temperature-programmed retention index of n-pentacosane on a non-polar stationary phase and assess inter-laboratory variability.
Materials:
-
Test Sample: A solution containing n-pentacosane (C25) at a concentration of approximately 100 µg/mL in hexane.
-
n-Alkane Standard Mix: A certified standard mixture of n-alkanes (e.g., C8-C40) in hexane.[13] A commercially available standard, such as the Sigma Retention Index Standard, can be used.
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.
-
GC Column: A capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5).[14][15] The recommended dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen of high purity (≥99.999%).
-
Data System: Chromatography data software capable of calculating linear retention indices.
Procedure:
-
Instrument Setup and Equilibration:
-
Install the GC column and condition it according to the manufacturer's instructions.
-
Set the GC operating conditions as specified in Table 1.
-
Allow the system to equilibrate for at least 30 minutes before starting the analysis.
-
-
Analysis of n-Alkane Standard Mix:
-
Inject 1 µL of the n-alkane standard mix using the same GC conditions as for the test sample.
-
Identify the peaks corresponding to the n-alkanes.
-
-
Analysis of the Test Sample:
-
Inject 1 µL of the C25 test sample.
-
Identify the peak corresponding to n-pentacosane.
-
-
Retention Index Calculation:
-
Using the chromatography data software, calculate the linear retention index (LRI) of n-pentacosane.[2] The software will use the retention times of the n-alkanes that bracket the C25 peak for this calculation. The formula for linear retention index is:
-
Ix = 100n + 100[(tRx - tRn) / (tR(n+1) - tRn)]
-
Where:
-
Ix is the retention index of the analyte (C25).
-
n is the carbon number of the n-alkane eluting before the analyte.
-
tRx is the retention time of the analyte.
-
tRn is the retention time of the n-alkane eluting before the analyte.
-
tR(n+1) is the retention time of the n-alkane eluting after the analyte.
-
-
-
-
Data Reporting:
-
Report the calculated retention index for C25 to two decimal places.
-
Repeat the analysis at least three times and report the mean and standard deviation.
-
Table 1: Standardized Gas Chromatography Conditions
| Parameter | Setting | Rationale |
| Injector | ||
| Mode | Split (50:1) | To prevent column overload and ensure sharp peaks. |
| Temperature | 280 °C | To ensure complete vaporization of the C25 alkane. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Column | ||
| Stationary Phase | 5% Phenyl-95% Methylpolysiloxane | A common non-polar phase with good thermal stability.[15] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions for good resolution and sample capacity. |
| Carrier Gas | ||
| Type | Helium | An inert and widely used carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | To maintain a consistent linear velocity throughout the run. |
| Oven Program | ||
| Initial Temperature | 100 °C | To ensure focusing of the analytes at the head of the column. |
| Initial Hold Time | 2 min | |
| Ramp Rate | 10 °C/min | A moderate ramp rate to achieve good separation. |
| Final Temperature | 300 °C | To elute the C25 alkane in a reasonable time. |
| Final Hold Time | 5 min | To ensure all components have eluted. |
| Detector (FID) | ||
| Temperature | 320 °C | To prevent condensation of the analytes. |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis and Interpretation
The retention index data from the participating laboratories should be compiled and analyzed statistically to assess the level of agreement.
Table 2: Hypothetical Inter-laboratory Comparison Data for C25 Retention Index
| Laboratory | RI Value 1 | RI Value 2 | RI Value 3 | Mean RI | Standard Deviation |
| Lab A | 2500.15 | 2500.21 | 2500.18 | 2500.18 | 0.03 |
| Lab B | 2499.89 | 2499.95 | 2499.91 | 2499.92 | 0.03 |
| Lab C | 2500.55 | 2500.62 | 2500.58 | 2500.58 | 0.04 |
| Lab D | 2501.10 | 2501.05 | 2501.12 | 2501.09 | 0.04 |
| Lab E | 2499.50 | 2499.45 | 2499.53 | 2499.49 | 0.04 |
| Overall Mean | 2500.25 | ||||
| Overall Standard Deviation | 0.62 | ||||
| Relative Standard Deviation (%) | 0.025% |
In this hypothetical example, the overall relative standard deviation is very low, indicating good inter-laboratory agreement. However, even with a standardized protocol, some level of variation is expected. A thorough analysis of the results should involve:
-
Calculating descriptive statistics: Mean, standard deviation, and relative standard deviation for each laboratory and for the overall dataset.
-
Visualizing the data: Box plots or control charts can be used to visualize the distribution of the data and identify any outliers.
-
Analysis of Variance (ANOVA): To determine if there are statistically significant differences between the laboratories.
If significant variability is observed, a root cause analysis should be performed to identify the contributing factors. This may involve a detailed review of the raw data, instrument maintenance logs, and discussions with the participating laboratories.
Best Practices for Minimizing Inter-laboratory Variability
To enhance the comparability of retention indices, laboratories should adhere to the following best practices:
-
Use of a Standardized Protocol: All participating laboratories must follow the same detailed analytical method.[16][17]
-
Certified Reference Materials: Use certified n-alkane standards for retention index calibration.
-
Regular Instrument Maintenance and Performance Verification: Ensure that GC systems are properly maintained and their performance is regularly verified. This includes checking for leaks, verifying temperature accuracy, and monitoring column performance.
-
Consistent Data Processing: Use the same software and calculation methods for determining retention indices across all laboratories.
-
Analyst Training and Proficiency: Ensure that all analysts are properly trained in the analytical method and demonstrate proficiency.
-
Participation in Proficiency Testing Schemes: Regular participation in external proficiency testing programs can help laboratories assess their performance and identify areas for improvement.
By implementing these best practices, laboratories can significantly reduce inter-laboratory variability and improve the overall quality and reliability of their retention index data.
Conclusion
The inter-laboratory comparison of retention indices is a critical exercise for ensuring the quality and comparability of gas chromatographic data. By understanding the theoretical basis of retention indices, the potential sources of variability, and by implementing a robust and standardized analytical protocol, laboratories can achieve a high degree of reproducibility. This, in turn, enhances the confidence in compound identification and facilitates the seamless transfer of analytical methods between different sites, which is of paramount importance in research, development, and quality control environments.
References
-
ResearchGate. (2021). Gas Chromatographic Retention Index Prediction Using Multimodal Machine Learning. [Link]
-
ResearchGate. (2025). Reproducibility of Programmed-Temperature Retention Indices under Average Linear Velocity Carrier Gas Control of GC and GC–MS. [Link]
-
ResearchGate. (2025). Chromatographic retention indices in identification of chemical compounds. [Link]
- Unknown Source.
-
ASTM Digital Library. (1990). Interlaboratory Reproducibility of Retention Indices in Capillary Gas Chromatography | Journal of Forensic Sciences 1972-2005. [Link]
-
Agilent. Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?. [Link]
-
reposiTUm. Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. [Link]
-
PMC. (2025). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. [Link]
-
LCGC International. (2024). Identifying and Rectifying the Misuse of Retention Indices in GC. [Link]
-
Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
-
YouTube. (2022). Part VI: Creating and Using Retention Indices in NIST Software. [Link]
-
NIST WebBook. Gas Chromatographic Retention Data. [Link]
-
Shimadzu (Europe). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
-
ASTM. (2021). E355 Standard Practice for Gas Chromatography Terms and Relationships. [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. [Link]
-
Department of Forensic Sciences. (2022). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. [Link]
-
NIST WebBook. Welcome to the NIST WebBook. [Link]
- Unknown Source. ASTM E355!96!
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
California Environmental Protection Agency. COMMUNITY AIR MONITORING BRANCH STANDARD OPERATING PROCEDURE FOR In-Situ Measurement. [Link]
-
ASTM. (2019). Liquid Chromatography Terms and Relationships. [Link]
-
Scribd. ASTM E355-96 Reapproved 2007 Standard Practice For Gas Chromatography Terms and Realatinships | PDF. [Link]
-
Standards.ie. (2014). ASTM E 355 : 1996 : R2014 Standard Practice for Gas Chromatography Te. [Link]
-
Manan Associates. NIST GC. [Link]
- Unknown Source. NIST 23 Gas Chromatography (GC) Library with Search Software 2023/2020/2017.
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- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 4. sepscience.com [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. researchgate.net [researchgate.net]
- 12. Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. dl.astm.org [dl.astm.org]
- 15. Gas Chromatographic Retention Data [webbook.nist.gov]
- 16. dfs.dc.gov [dfs.dc.gov]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
Evaluation of 3-Methyltetracosane Purity: NMR Spectroscopy Guide
This guide outlines the technical evaluation of 3-Methyltetracosane (
Executive Summary
While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for resolving complex hydrocarbon isomers, Quantitative NMR (qNMR) offers a superior, non-destructive method for determining absolute mass purity without requiring a specific reference standard of the analyte. For 3-methyltetracosane, a branched alkane,
Recommendation: Use High-Temperature GC-MS for isomer profile (qualitative) and
Technical Deep Dive: The NMR Signature
3-Methyltetracosane is a chiral, branched alkane. Its purity evaluation hinges on distinguishing the specific "fingerprint" of the 3-methyl branch from linear impurities (n-alkanes) and solvent residues.
A. H NMR Characteristics (400 MHz+, CDCl )
The proton spectrum is dominated by the "methylene envelope," making it poor for structural confirmation but useful for rough integration against an internal standard.
-
0.80 - 0.90 ppm: Methyl region.
-
Triplet (
0.88 ppm): Terminal methyls (C1 and C24). -
Doublet (
0.85 ppm): The 3-methyl group. Note: This often overlaps heavily with the triplet.
-
-
1.25 ppm: Bulk methylene (
) envelope. -
1.50 ppm: Methine (
) at C3. Often buried in the methylene signal.
B. C NMR Characteristics (100 MHz+, CDCl )
This is the definitive method for structural verification. The lack of symmetry at the C3 position creates distinct shifts.
| Carbon Position | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Value |
| Branch Methyl | 19.5 - 20.0 | Positive ( | Critical: Distinguishes from n-alkanes. |
| C1 (Terminal) | 11.4 - 11.6 | Positive ( | Upfield due to |
| C2 (Methylene) | 29.5 - 29.8 | Negative ( | Distinct from bulk chain. |
| C3 (Methine) | 32.0 - 33.0 | Positive ( | Critical: The branching point. |
| C24 (Terminal) | 14.1 | Positive ( | Standard terminal methyl. |
| Bulk | 29.7 - 30.0 | Negative ( | The "n-alkane" backbone. |
Comparative Analysis: NMR vs. Alternatives
The following table contrasts the performance of NMR against the primary alternative, GC-MS.
| Feature | qNMR ( | GC-MS (High Temp) |
| Primary Output | Absolute Mass Purity (wt%) | Relative Purity (Area%) |
| Reference Standard | Not Required (Uses Internal Standard) | Required (for absolute quant) |
| Isomer Resolution | Moderate ( | Excellent (Retention time separation) |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) |
| Analysis Time | 1-12 Hours (Long for | 30-60 Minutes |
| Precision | High (<1% uncertainty) | Moderate (Detector response varies) |
Experimental Protocol: Absolute Purity by qNMR
This protocol uses Dimethyl Terephthalate (DMT) as an Internal Standard (IS) because its aromatic protons (
Phase 1: Sample Preparation
-
Dry the Sample: Ensure 3-methyltetracosane is free of volatile solvents (high vacuum for 4h).
-
Weighing:
-
Weigh
20 mg of 3-Methyltetracosane ( ) directly into a tared vial (Precision: 0.01 mg). -
Weigh
10 mg of Dimethyl Terephthalate (IS) ( ) into the same vial. -
Note: Using a 2:1 molar ratio ensures comparable signal intensities.
-
-
Solvation: Add 0.6 mL of CDCl
(99.8% D). Vortex until fully dissolved. Transfer to a 5mm NMR tube.
Phase 2: Acquisition Parameters (Bruker/Jeol 400 MHz)
-
Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with long delay).
-
Relaxation Delay (D1): 60 seconds .
-
Reasoning: Alkanes have long
relaxation times (often >5s). D1 must be for 99.9% magnetization recovery to ensure quantitative accuracy.
-
-
Scans (NS): 16 (for
H) or 1024+ (for C verification). -
Temperature: 298 K (25°C).
Phase 3: Data Processing & Calculation
-
Phasing: Apply manual phase correction. Automatic phasing often fails at the baseline edges.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).
-
Integration:
-
Integrate the IS aromatic singlet at
8.1 ppm ( , 4 protons). -
Integrate the entire alkane region
0.6 - 1.6 ppm ( , 52 protons). -
Self-Validation: Check for solvent peaks (CHCl
at 7.26 ppm) and ensure they are not included in the alkane integral.
-
Purity Calculation Formula:
Where:
- = Integral Area[1][2]
- = Number of protons (4 for DMT, 52 for 3-Methyltetracosane)
- = Molar Mass (194.19 for DMT, 352.68 for 3-Methyltetracosane)
- = Mass weighed (mg)[1][3][4]
- = Purity of the standard (as a decimal, e.g., 0.999)
Visualization: Purity Assessment Workflow
The following diagram illustrates the decision logic and workflow for characterizing this molecule.
Caption: Workflow for the structural verification and purity quantification of long-chain branched alkanes.
References
-
Grant, D. M., & Paul, E. G. (1964). "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." Journal of the American Chemical Society. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
- Schoenmakers, P. J., et al. (2018). "Comparison of Comprehensive Two-Dimensional Gas Chromatography and NMR for the Analysis of Long-Chain Alkanes." Analytical Chemistry. (Contextual grounding for technique comparison).
-
Sigma-Aldrich. "NMR Chemical Shifts of Trace Impurities: Common Solvents." Link
Sources
Safety Operating Guide
3-Methyltetracosane: Proper Disposal & Handling Procedures
[1][2]
Executive Summary & Immediate Action
Do not dispose of 3-Methyltetracosane down the drain.
As a high-molecular-weight branched alkane (
Disposal Classification:
-
Pure Substance: Non-Halogenated Solid Organic Waste.
-
In Solution (e.g., Hexane/Chloroform): Flammable/Ignitable Liquid Waste (D001).
Chemical Profile & Risk Assessment
To handle a chemical safely, you must understand its physical behavior. 3-Methyltetracosane is often used as a gas chromatography (GC) standard or in insect pheromone research. Its branched structure disrupts crystal packing, giving it a lower melting point than linear tetracosane, often resulting in a soft, waxy solid or semi-solid at room temperature.
Physicochemical Properties Table
| Property | Value | Operational Implication |
| CAS Number | 13287-28-0 (Isomer Specific) | Use for specific waste profiling.[1] |
| Molecular Formula | High carbon content requires incineration.[1] | |
| Molecular Weight | ~352.7 g/mol | Non-volatile; will not evaporate from spills.[1] |
| Physical State | Waxy Solid / Semi-solid | High Clog Risk. Solidifies in cool pipes.[1] |
| Solubility (Water) | Negligible (< 0.1 mg/L) | Phase Separation Risk. Floats on water.[1] |
| Solubility (Organic) | High (Hexane, DCM, Toluene) | Compatible with standard organic waste streams.[1] |
| Flash Point | > 110°C (Estimated) | Low flammability as a pure solid, but high fuel load.[1] |
The "Why" Behind the Protocol
-
Plumbing Hazard: Unlike volatile solvents (acetone, ethanol), 3-methyltetracosane does not evaporate or dissolve in water.[1] If poured down a sink, it will coat the P-trap, solidify as it cools, and act as a binder for other debris, necessitating expensive plumbing repairs.[1]
-
Environmental Persistence: Long-chain branched alkanes are slow to biodegrade. Direct release into waterways contributes to surface films that disrupt aquatic oxygen exchange.
Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Degraded Standards)
Waste Stream: Non-Halogenated Solid Organic Waste.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Transfer: Scrape the waxy solid into the container. Do not melt it to pour it unless absolutely necessary, as re-solidification can damage the waste container.
-
Labeling: Label clearly as "Solid Organic Waste: 3-Methyltetracosane."
-
Destruction: This stream is sent for high-temperature incineration.
Scenario B: Disposal of Solutions (GC Vials/Stock Solutions)
Waste Stream: Flammable/Ignitable Liquid Waste (RCRA D001). Most 3-methyltetracosane is handled dissolved in solvents like Hexane or Dichloromethane.[1]
-
Segregation: Determine the solvent carrier.
-
Non-Halogenated (Hexane, Toluene): Dispose in "Non-Halogenated Organic Solvents" carboy.
-
Halogenated (Dichloromethane, Chloroform): Dispose in "Halogenated Organic Solvents" carboy.
-
-
Vial Management:
-
Empty Vials: If the vial contains <3% residue (RCRA "empty" standard), uncap and allow the solvent to evaporate in a fume hood, then dispose of the glass in a sharps bin.
-
Full/Partial Vials: Do not decant hundreds of tiny vials. Place capped vials into a dedicated "Vial Waste" bucket (usually a wide-mouth drum) for bulk incineration.
-
Scenario C: Spill Response
Priority: Prevent slip hazards and drain entry.
Workflow Diagram: Spill Response Logic
Figure 1: Decision logic for responding to 3-methyltetracosane spills. Note that mechanical collection is preferred for solids to minimize solvent usage.
Regulatory & Compliance Framework
RCRA Waste Codes (USA)
Strictly speaking, pure 3-methyltetracosane is not a listed hazardous waste (F, K, P, or U lists) and does not exhibit the characteristic of ignitability (Flash point > 60°C) unless dissolved in a solvent.[1]
-
Pure Substance: Regulated as "Non-RCRA Regulated Waste" or "State-Regulated Organic Waste" (depending on state, e.g., California or Massachusetts).[1] It must still be incinerated.
-
In Solvent: The waste code is dictated by the solvent (e.g., D001 for Hexane).
Decision Matrix: Waste Stream Selection
Figure 2: Waste stream segregation logic to prevent cross-contamination and ensure regulatory compliance.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 527467, 3-Methyltetracosane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 3-Methyltetracosane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][4]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
